KHS101 hydrochloride
説明
特性
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQHPQJFRKGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KHS101 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 hydrochloride is a synthetic small molecule that has emerged as a promising therapeutic candidate, primarily in the context of glioblastoma, the most aggressive form of brain cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. Initially identified as a potent inducer of neuronal differentiation, subsequent research has revealed its ability to selectively trigger cell death in glioblastoma cells by targeting key cellular components, including Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). This document details the experimental findings that have elucidated its biological activity, presenting quantitative data in a structured format and outlining the methodologies of pivotal experiments. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular interactions and experimental designs associated with this compound research.
Discovery and Initial Characterization
KHS101 was discovered through a phenotypic screen for small molecules that could induce the differentiation of adult hippocampal neural progenitor cells (NPCs). It was identified as a selective inducer of a neuronal differentiation phenotype.[1] Further structure-activity relationship (SAR) studies on the initial hit compound led to the development of KHS101, which demonstrated enhanced activity and improved pharmacokinetic properties.
Chemical Synthesis of this compound
Mechanism of Action
The biological effects of this compound are attributed to its interaction with at least two key intracellular proteins: TACC3 and HSPD1.
Targeting of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)
Initial mechanism-of-action studies identified TACC3 as a direct binding partner of KHS101.[1] TACC3 is a protein involved in the stabilization of the mitotic spindle during cell division. By binding to TACC3, KHS101 disrupts its function, leading to cell cycle arrest and a reduction in the proliferation of cancer cells. Knockdown of TACC3 in NPCs was found to replicate the neuronal differentiation phenotype induced by KHS101, confirming TACC3 as a biologically relevant target.[1]
Inhibition of Heat Shock Protein Family D Member 1 (HSPD1)
Subsequent research in the context of glioblastoma revealed that KHS101 also exerts its cytotoxic effects by targeting the mitochondrial chaperone protein HSPD1 (also known as HSP60).[2] KHS101 was found to bind to HSPD1 and inhibit its chaperone activity, leading to the aggregation of proteins that are crucial for mitochondrial integrity and energy metabolism. This disruption of mitochondrial function results in a bioenergetic crisis within the glioblastoma cells, ultimately leading to their self-destruction.[2]
The proposed signaling pathway for KHS101's action in glioblastoma cells is depicted in the following diagram:
Caption: KHS101 dual-inhibits TACC3 and HSPD1, leading to cell cycle arrest and mitochondrial collapse.
Biological Activity and Efficacy
In Vitro Studies
KHS101 has demonstrated potent activity in various in vitro models. A summary of key quantitative data is presented in the table below.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Neuronal Differentiation | Rat Hippocampal NPCs | EC50 | ~1 µM | [1] |
| HSPD1 Chaperone Activity | In vitro refolding assay | IC50 | 14.4 µM | [3] |
| Proliferation Assay | U87 Glioblastoma | IC50 | Not explicitly stated | |
| Proliferation Assay | Various Cancer Cell Lines | - | ~10-fold less potent than analog 7g |
In Vivo Studies
In preclinical animal models of glioblastoma, systemically administered KHS101 has been shown to cross the blood-brain barrier, reduce tumor growth, and increase the survival of tumor-bearing mice without apparent toxicity.[2]
Experimental Protocols
Cell Viability and Proliferation Assays
Detailed protocols for assessing the effect of KHS101 on cell viability and proliferation typically involve the use of standard assays such as MTT or resazurin-based assays. A general workflow is as follows:
Caption: Workflow for assessing KHS101's impact on cell viability.
Western Blotting for Protein Expression
To assess the levels of target proteins like TACC3 and HSPD1, as well as markers of apoptosis, Western blotting is a standard technique.
-
Cell Lysis: Treat cells with KHS101 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-TACC3, anti-HSPD1, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions
The dual-targeting mechanism of this compound, affecting both cell cycle progression and mitochondrial metabolism, makes it an attractive candidate for further development. Future research will likely focus on optimizing its potency and pharmacokinetic properties, as well as exploring its efficacy in combination with other anti-cancer therapies. The development of more potent analogs of KHS101 is an active area of investigation.
Conclusion
This compound is a novel small molecule with a unique mechanism of action that has shown significant promise in preclinical models of glioblastoma. Its ability to induce neuronal differentiation and selectively kill cancer cells through the inhibition of TACC3 and HSPD1 highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound to aid researchers and drug development professionals in their ongoing efforts to combat aggressive cancers.
References
KHS101 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KHS101 hydrochloride, a small molecule with significant potential in neuroscience and oncology. This guide details its chemical properties, biological activity, and the experimental protocols utilized in its study.
Chemical Structure and Properties
This compound is a synthetic compound that has been identified as a potent modulator of key cellular processes. Its chemical identity and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine hydrochloride[1] |
| CAS Number | 1784282-12-7[1][2] |
| Canonical SMILES | CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl[3] |
| InChI Key | INVQHPQJFRKGIO-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂ClN₅S[1][3] |
| Molecular Weight | 375.92 g/mol [2][4][5] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in DMSO and water[5] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects primarily through the modulation of two key proteins: Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1).
As a TACC3 Inhibitor:
KHS101 was initially identified as a selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs) by interacting with TACC3.[1][6] This interaction leads to the destabilization of TACC3, which in turn promotes cell cycle exit and neuronal differentiation.[1][7] The EC₅₀ for inducing neuronal differentiation in cultured rat NPCs is approximately 1 μM.[5]
As an HSPD1 Inhibitor in Glioblastoma:
In the context of glioblastoma (GBM), KHS101 has been shown to disrupt energy metabolism by targeting the mitochondrial chaperone HSPD1.[1][8][9] This interaction leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately causing selective cytotoxic effects in GBM cells while sparing non-cancerous brain cells.[8][9]
The proposed signaling pathway for KHS101's action on glioblastoma cells is depicted below:
Experimental Protocols
This section outlines key experimental methodologies for studying this compound, compiled from various research articles.
3.1. In Vitro Neuronal Differentiation Assay
This protocol is adapted from studies investigating the effect of KHS101 on neural progenitor cells.[1]
-
Cell Culture:
-
Culture rat hippocampal Neural Progenitor Cells (NPCs) in a suitable growth medium (e.g., N2 medium).
-
-
Treatment:
-
Plate NPCs at a desired density.
-
Treat cells with varying concentrations of this compound (e.g., 0.5-5 μM) or vehicle control (DMSO, 0.1%).
-
Incubate for a specified period (e.g., 4 days).
-
-
Analysis:
-
Immunocytochemistry: Fix cells and stain for neuronal markers such as TuJ1 (pan-neuronal marker) and astrocyte markers like GFAP. Use DAPI for nuclear counterstaining.
-
RT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of neurogenic transcription factors like NeuroD.
-
3.2. Glioblastoma Cell Viability and Metabolism Assays
These protocols are based on research into KHS101's effects on glioblastoma cells.[9]
-
Cell Culture:
-
Culture human glioblastoma cell lines (e.g., patient-derived GBM cells) in appropriate media.
-
-
Treatment:
-
Treat cells with this compound at various concentrations (e.g., 1-10 μM) for different time points (e.g., 24-72 hours).
-
-
Viability Assay:
-
Assess cell viability using standard methods like MTT or CellTiter-Glo assays.
-
-
Metabolic Flux Analysis:
-
Use a Seahorse XF Analyzer to measure mitochondrial respiration (Mito Stress Test) and glycolysis (Glycolysis Stress Test) in real-time following KHS101 treatment.
-
3.3. In Vivo Xenograft Tumor Model
This protocol describes the evaluation of KHS101's anti-tumor efficacy in a mouse model.[2][4]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).
-
-
Tumor Implantation:
-
Intracranially implant human glioblastoma cells into the brains of the mice.
-
-
Treatment:
-
Once tumors are established, administer this compound systemically (e.g., subcutaneous injection at 6 mg/kg) or a vehicle control.
-
-
Monitoring and Analysis:
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).
-
Measure survival rates of the treated versus control groups.
-
At the end of the study, perform histological analysis of the tumors.
-
A general experimental workflow for evaluating KHS101 is illustrated below:
Conclusion
This compound is a promising small molecule with dual activities that make it a valuable tool for research in both neuro-regenerative medicine and oncology. Its ability to induce neuronal differentiation and selectively kill glioblastoma cells through distinct mechanisms warrants further investigation for potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted effects of this compound.
References
- 1. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
KHS101 Hydrochloride: A Technical Guide for Researchers
CAS Number: 1784282-12-7
This technical guide provides an in-depth overview of KHS101 hydrochloride, a small molecule inhibitor with significant potential in neurobiology and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key experimental data, and detailed protocols.
Core Compound Information
This compound is a synthetic small molecule that has been identified as a potent modulator of critical cellular processes. Initially recognized for its ability to induce neuronal differentiation, subsequent research has unveiled its cytotoxic effects against glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1784282-12-7 | |
| Molecular Formula | C₁₈H₂₂ClN₅S | |
| Molecular Weight | 375.92 g/mol | |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO |
Biological Activity
| Parameter | Value | Cell Type/Model | Reference(s) |
| EC₅₀ (Neuronal Differentiation) | ~1 µM | Cultured rat hippocampal neural progenitor cells (NPCs) | [3] |
| IC₅₀ (HSPD1 Chaperone Activity) | 14.4 µM | In vitro substrate re-folding assay | [4] |
| IC₅₀ (Glioblastoma Cell Viability) | Varies by cell line | Human glioblastoma cell lines | [5] |
| In Vivo Efficacy (GBM) | 6 mg/kg, s.c., twice daily | Intracranial patient-derived GBM xenograft in mice | [5][6] |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct proteins: Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1).
TACC3 Inhibition and Neuronal Differentiation
KHS101 was initially identified for its ability to promote neuronal differentiation in adult hippocampal neural progenitor cells (NPCs).[3] This effect is attributed to its interaction with TACC3, a key component of the centrosome-microtubule dynamic network.[3] By inhibiting TACC3, KHS101 induces cell cycle exit and promotes the maturation of NPCs into neurons, while suppressing their differentiation into astrocytes.[3]
HSPD1 Disruption and Glioblastoma Cytotoxicity
In the context of glioblastoma, the primary mechanism of KHS101-induced cell death is the disruption of the mitochondrial chaperone HSPD1.[5][6] KHS101 binds to and inhibits HSPD1, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[5][6] This disruption of mitochondrial bioenergetics and glycolytic activity selectively triggers cell death in GBM cells, which have a high metabolic demand, while sparing non-cancerous brain cells.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are compiled from published literature and may require optimization for specific laboratory conditions.
In Vitro Glioblastoma Cell Viability Assay
This protocol describes a representative method for assessing the cytotoxic effects of KHS101 on glioblastoma cell lines using a standard MTT assay.
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG, patient-derived GBM lines)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the KHS101 dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
In Vivo Glioblastoma Xenograft Model
This protocol outlines the procedure for establishing and treating an orthotopic glioblastoma xenograft model in mice to evaluate the in vivo efficacy of KHS101.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) mice)
-
Patient-derived glioblastoma cells (e.g., GBM1)
-
Stereotactic surgery setup
-
This compound formulated for subcutaneous injection (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Anesthetics and analgesics
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture and harvest patient-derived GBM cells. Resuspend the cells in a suitable medium (e.g., PBS) at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull over the desired injection site (e.g., the forebrain striatum).
-
Slowly inject 1 µL of the cell suspension (1 x 10⁵ cells) into the brain parenchyma.
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow the tumors to establish for a designated period (e.g., 2-6 weeks). Monitor tumor growth using bioluminescence imaging if applicable.
-
Initiate treatment with this compound (6 mg/kg) or vehicle control via subcutaneous injection, twice daily.
-
Continue the treatment for a specified duration (e.g., 10 days for short-term studies, or longer for survival studies).
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis (e.g., Ki67 staining for proliferation, H&E staining for tumor morphology). For survival studies, monitor animals until they reach a predefined endpoint.
Neuronal Differentiation Assay
This protocol provides a general framework for assessing the neurogenic potential of KHS101 on neural progenitor cells.
Materials:
-
Rat hippocampal neural progenitor cells (NPCs)
-
Poly-L-ornithine and laminin-coated culture plates or coverslips
-
NPC proliferation medium (e.g., DMEM/F12 with N2 supplement, B27 supplement, and growth factors like bFGF and EGF)
-
NPC differentiation medium (proliferation medium without growth factors)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin/TuJ1, NeuN) and astrocyte markers (e.g., GFAP)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Plate NPCs onto coated culture vessels in proliferation medium.
-
Once the cells reach the desired confluency, switch to differentiation medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing KHS101 every 2-3 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize and block non-specific binding with the permeabilization/blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells positive for neuronal and astrocyte markers to determine the effect of KHS101 on cell fate.
Pharmacokinetics and Brain Penetration
KHS101 has been shown to cross the blood-brain barrier (BBB), a critical property for a compound targeting brain tumors.[1] A study in Sprague-Dawley rats following a single intravenous administration of 3 mg/kg KHS101 demonstrated rapid brain penetration.[1] The brain-to-plasma concentration ratio was observed to be greater than 1 within the first few hours post-administration, indicating efficient CNS distribution.[1]
Pharmacokinetic Parameters in Rats (3 mg/kg, i.v.)
| Parameter | Brain | Plasma | Reference |
| Cₘₐₓ | ~100 ng/g | ~200 ng/mL | [1] |
| Tₘₐₓ | ~0.5 h | ~0.25 h | [1] |
Further detailed pharmacokinetic studies, particularly in mouse models used for efficacy studies and with the clinically relevant subcutaneous administration route, are warranted to fully characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a promising small molecule with a well-defined dual mechanism of action. Its ability to induce neuronal differentiation and its selective cytotoxicity towards glioblastoma cells by targeting distinct cellular pathways make it a valuable tool for both basic research and preclinical drug development. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of KHS101 and similar compounds. Further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
KHS101 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KHS101 hydrochloride, a small molecule with significant potential in neuroscience and oncology. This document outlines its chemical properties, mechanism of action, and key experimental findings, offering a valuable resource for researchers investigating neuronal differentiation and developing novel cancer therapeutics.
Chemical and Physical Properties
This compound is a synthetic compound that has been identified as a potent modulator of critical cellular processes. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 375.92 g/mol | [1][2][3] |
| Chemical Formula | C₁₈H₂₁N₅S·HCl or C₁₈H₂₂ClN₅S | [1][4][5] |
| IUPAC Name | N4-(2-Methylpropyl)-N2-[(2-phenyl-4-thiazolyl)methyl]-2,4-pyrimidinediamine hydrochloride | [1][4] |
| CAS Number | 1784282-12-7 | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble in water and DMSO | [3] |
Mechanism of Action
This compound exhibits a dual mechanism of action, primarily targeting Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).
TACC3 Inhibition and Neuronal Differentiation
KHS101 is a selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs).[1] It achieves this by interacting with TACC3, a protein crucial for mitotic spindle stability and cell cycle progression.[1][6] The interaction of KHS101 with TACC3 leads to cell cycle exit and promotes the differentiation of NPCs into mature neurons, while simultaneously suppressing astrocyte formation.[1] This effect is observed both in vitro and in vivo, with KHS101 demonstrating the ability to cross the blood-brain barrier.[1]
HSPD1 Targeting and Anti-Glioblastoma Activity
In the context of glioblastoma (GBM), KHS101 exerts cytotoxic effects by disrupting the mitochondrial chaperone HSPD1.[7][8] This interaction leads to the aggregation of proteins essential for mitochondrial integrity and energy metabolism, ultimately impairing both mitochondrial bioenergetic capacity and glycolytic activity in GBM cells.[7][9] This selective disruption of energy metabolism induces tumor cell death in a range of GBM cell models, while leaving non-cancerous brain cells unaffected.[7] Systemic administration of KHS101 has been shown to reduce tumor growth and increase survival in preclinical xenograft models of glioblastoma.[7][8]
Implicated Signaling Pathways
The activity of KHS101 has been linked to the modulation of several key signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways. Inhibition of TACC3 by KHS101 has been shown to decrease the expression of p-AKT, p-GSK3β, and β-catenin, as well as the downstream targets c-Myc and cyclin D1.[2] This suggests that TACC3 may mediate cancer stem cell-like characteristics through these pathways.[2]
Experimental Protocols
The following sections provide generalized protocols for key experiments involving KHS101. These should be adapted based on specific cell lines, experimental conditions, and laboratory standards.
In Vitro Cell Culture and Treatment
Objective: To assess the effect of KHS101 on cell viability, proliferation, and signaling in cultured cells.
Materials:
-
Glioblastoma cell lines (e.g., U87, patient-derived GBM cells) or neural progenitor cells.
-
Appropriate cell culture medium and supplements.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well and 6-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
Protocol:
-
Cell Seeding: Seed cells in 96-well plates for viability assays or 6-well plates for protein analysis at a density that allows for logarithmic growth during the experiment.
-
KHS101 Treatment: The following day, treat cells with a range of KHS101 concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO). The EC₅₀ for inducing neuronal differentiation in rat NPCs is approximately 1 µM.[6] For glioblastoma cells, cytotoxic effects are typically observed in the low micromolar range.[2]
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: For 96-well plates, add the viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Protein Extraction: For 6-well plates, wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for subsequent western blot analysis.
Western Blot Analysis
Objective: To analyze changes in protein expression (e.g., TACC3, p-AKT, β-catenin) following KHS101 treatment.
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Intracranial Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of KHS101 in a glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Glioblastoma cells engineered to express a reporter (e.g., luciferase).
-
Stereotactic injection apparatus.
-
This compound for injection (formulated in a suitable vehicle).
Protocol:
-
Cell Implantation: Stereotactically inject glioblastoma cells into the striatum or cortex of the mice.
-
Tumor Establishment: Monitor tumor growth using bioluminescence imaging or MRI.
-
KHS101 Administration: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer KHS101 systemically (e.g., subcutaneous injection) at a reported dose of 6 mg/kg twice daily.[3]
-
Monitoring: Monitor tumor growth and the health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the brains for histological and immunohistochemical analysis to assess tumor size, proliferation (e.g., Ki67 staining), and apoptosis.
Conclusion
This compound is a promising small molecule with multifaceted therapeutic potential. Its ability to induce neuronal differentiation holds promise for regenerative medicine, while its selective cytotoxicity against glioblastoma cells through a novel metabolic disruption mechanism presents a compelling new avenue for cancer therapy. This guide provides a foundational understanding of KHS101 for researchers aiming to explore its full therapeutic capabilities. Further investigation into its detailed molecular interactions and optimization of its delivery and efficacy in preclinical models will be crucial for its translation into clinical applications.
References
- 1. Isolation and Culture of Primary Glioblastoma Cells from Human Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
- 2. cancer.gov [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of High Grade Glioma Cell Culture from Surgical Specimens for Use in Clinically Relevant Animal Models and 3D Immunochemistry [jove.com]
- 5. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Intracranial glioblastoma models in preclinical neuro-oncology: neuropathological characterization and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
KHS101 Hydrochloride: A Dual-Targeting Agent Against Glioblastoma Through TACC3 and HSPD1 Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KHS101 hydrochloride is a synthetic small molecule that has emerged as a promising preclinical candidate for the treatment of glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to KHS101's activity, with a focus on its dual targeting of Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1). KHS101 has been shown to cross the blood-brain barrier, a critical attribute for therapies targeting brain cancers.[3][4]
Mechanism of Action
KHS101 exerts its anti-glioblastoma effects through a dual-targeting mechanism, engaging with both TACC3 and HSPD1, leading to distinct but complementary downstream consequences.
Primary Cytotoxic Mechanism via HSPD1 Inhibition
The primary and rapid cytotoxic effect of KHS101 in glioblastoma cells is mediated through its interaction with the mitochondrial chaperone HSPD1.[1][2] KHS101 binding to HSPD1 inhibits its protein refolding activity, leading to the aggregation of mitochondrial proteins essential for cellular metabolism.[2][3] This disruption of mitochondrial proteostasis results in a cascade of events:
-
Impairment of Mitochondrial Bioenergetics: KHS101 treatment selectively impairs oxidative phosphorylation (OXPHOS) and glycolytic activity in glioblastoma cells.[1][2]
-
Energy Crisis: The disruption of these key metabolic pathways leads to a severe energy crisis within the tumor cells.[5]
-
Induction of Cell Death: This metabolic collapse ultimately triggers tumor cell self-destruction.[6]
Modulation of TACC3
KHS101 was initially identified as a TACC3-interacting partner.[4] TACC3 is a protein involved in the stabilization of the mitotic spindle and is often overexpressed in glioblastoma.[7][8] While KHS101 does lead to a decrease in TACC3 protein levels, this effect is observed at a later time point (onset at approximately 18 hours) compared to the rapid induction of metabolic collapse and autophagy.[3] The KHS101-mediated reduction in TACC3 may contribute to alterations in the cell cycle and mitotic pathways, but it is not the primary driver of the acute cytotoxic response in glioblastoma cells.[3]
Quantitative Data
The following tables summarize the available quantitative data for the activity of KHS101.
| Parameter | Value | Assay | Cell/System |
| IC50 (HSPD1 Inhibition) | 14.4 µM | HSPD1-dependent substrate refolding | In vitro |
| EC50 (Neuronal Differentiation) | ~1 µM | Neuronal differentiation of rat NPCs | Cultured rat NPCs |
| Effect on GBM Clonal Growth (GBM1 cells) | Abrogated | Clonal growth capacity assay | GBM1 patient-derived cells |
| Reduction in Tumor Growth (in vivo) | ~50% | Intracranial patient-derived xenograft | Mice |
Note: Specific IC50 values for KHS101 against a panel of different glioblastoma cell lines are not consistently reported in the reviewed literature. Binding affinities (Kd) for the KHS101-TACC3 and KHS101-HSPD1 interactions have not been found in the surveyed publications.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on KHS101.
Affinity-Based Target Identification (Photo-Affinity Pulldown)
This protocol is designed to identify the protein targets of a small molecule using a photo-reactive and tagged derivative of the compound.
1. Synthesis of Photo-Affinity Probe:
- A derivative of KHS101 is synthesized to include a benzophenone moiety (for photo-crosslinking) and an alkyne or biotin tag (for enrichment).
2. Cell Lysis:
- Glioblastoma cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
- The lysate is cleared by centrifugation to remove cellular debris.
3. Incubation and Photo-Crosslinking:
- The cell lysate is incubated with the photo-affinity probe. A parallel control incubation includes an excess of the unmodified KHS101 to identify specific binding partners through competition.
- The mixture is then exposed to UV light (typically 365 nm) to induce covalent crosslinking between the probe and its interacting proteins.
4. Enrichment of Crosslinked Proteins:
- If a biotinylated probe is used, streptavidin-coated beads are added to the lysate to capture the probe-protein complexes.
- If an alkyne-tagged probe is used, a biotin-azide tag is "clicked" onto the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by capture with streptavidin beads.
- The beads are washed extensively to remove non-specifically bound proteins.
5. Elution and Protein Identification:
- The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- The eluted proteins are separated by SDS-PAGE and visualized by silver staining or Coomassie blue.
- Protein bands that are present in the photo-affinity probe sample but absent or significantly reduced in the competitor control are excised and identified by mass spectrometry.
Western Blotting for TACC3 and HSPD1
This protocol is used to detect the levels of TACC3 and HSPD1 proteins in cell lysates.
1. Sample Preparation:
- Glioblastoma cells are treated with KHS101 or a vehicle control for the desired time points.
- Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
2. SDS-PAGE and Transfer:
- Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.
- The proteins are separated by electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for TACC3 or HSPD1 overnight at 4°C.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
- The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using a chemiluminescence imaging system.
- A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.
Extracellular Flux Analysis (Seahorse Assay)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
1. Cell Seeding:
- Glioblastoma cells are seeded into a Seahorse XF cell culture microplate at an optimized density.
2. KHS101 Treatment:
- Cells are treated with KHS101 or vehicle control for the desired duration.
3. Assay Preparation:
- The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
- The Seahorse XF sensor cartridge is hydrated with calibrant solution overnight.
4. Mitochondrial Stress Test:
- To assess mitochondrial function, OCR is measured sequentially after the injection of:
- Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
- Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
5. Data Analysis:
- The Seahorse XF software calculates OCR and ECAR values in real-time. The data is then analyzed to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Signaling Pathways and Mechanisms
Experimental Workflow
References
- 1. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
The Role of KHS101 Hydrochloride in Promoting Neuronal Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 hydrochloride is a synthetic, brain-penetrable small molecule that has demonstrated significant potential in accelerating neuronal differentiation. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. Research indicates KHS101's primary mode of action involves the inhibition of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a key regulator of neural progenitor cell (NPC) maintenance. By interacting with TACC3, KHS101 promotes cell cycle exit and activates a neurogenic program, leading to the formation of functional neurons. This guide consolidates current findings to serve as a comprehensive resource for professionals in neuroscience research and therapeutic development.
Core Mechanism of Action: TACC3 Inhibition
KHS101 selectively induces a neuronal differentiation phenotype in adult hippocampal neural progenitor cells (NPCs).[1][2] The primary molecular target of KHS101 has been identified as Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1][3]
The proposed mechanism is as follows:
-
Binding to TACC3: KHS101 physically interacts with the TACC3 protein.[1][2] This interaction has been confirmed through affinity-based purification methods.[2]
-
Disruption of TACC3 Function: TACC3 is known to sequester various transcription factors, preventing them from acting on their target genes.[2] By binding to TACC3, KHS101 disrupts these interactions.
-
Activation of Neurogenic Transcription Factors: A key transcription factor affected is the Aryl-hydrocarbon Receptor Nuclear Translocator 2 (ARNT2).[4] KHS101 treatment leads to increased nuclear localization of ARNT2, which is crucial for neuronal development.[4]
-
Cell Cycle Exit and Differentiation: The KHS101-TACC3 interaction leads to an exit from the cell cycle, a prerequisite for differentiation. This is accompanied by the upregulation of neurogenic transcription factors like NeuroD and the expression of pan-neuronal markers such as β-III tubulin (Tuj1).[1][2]
This targeted action allows KHS101 to specifically promote neuronal differentiation while suppressing astrocyte formation, even in the presence of astrocyte-promoting signals like Bone Morphogenetic Protein 4 (BMP4).[1]
Caption: KHS101 binds to TACC3, promoting ARNT2 nuclear translocation and driving neuronal differentiation.
Quantitative Data Summary
The effects of KHS101 on neuronal differentiation have been quantified across several studies. The data below summarizes key findings from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of KHS101 on Neural Progenitor Cells (NPCs)
| Parameter | Concentration | Result | Cell Type | Reference |
| EC₅₀ | ~1 µM | Dose-dependent increase in neuronal differentiation | Adherently cultured rat NPCs | [1][3] |
| Neuronal Marker (TuJ1) | 1.5 - 5 µM | 40-60% of cells become TuJ1 positive | Rat hippocampal & SVZ NPCs | [1] |
| Astrocyte Marker (GFAP) | 5 µM | >4-fold decrease in BMP4-induced astrocyte formation | Rat NPCs | [1] |
| Neurogenic Factor (NeuroD) | 1-10 µM | Dose-dependent increase in mRNA expression | Rat NPCs | [1] |
Table 2: In Vivo Effects of KHS101 Administration in Rats
| Parameter | Dosage | Result | Method | Reference |
| BrdU/NeuN+ Cells | 6 mg/kg (s.c.) | Increase from ~20% to ~40% | Immunohistochemistry | [1][4] |
| NPC Proliferation (Ki67+) | 6 mg/kg (s.c.) | Significant decrease in the subgranular layer | Immunohistochemistry | [1][4] |
| Plasma Half-life | 6 mg/kg (i.v. & s.c.) | 1.1 - 1.4 hours | Pharmacokinetic analysis | [1] |
| Brain Penetration | 3 mg/kg (i.v.) | Achieves concentrations >1.5 µM in plasma | Pharmacokinetic analysis | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols used in the study of KHS101.
In Vitro NPC Differentiation Assay
This protocol outlines the procedure for inducing neuronal differentiation in cultured NPCs using KHS101.
-
Cell Culture:
-
Isolate and propagate adult rat hippocampal NPCs using established protocols.[1]
-
Culture NPCs adherently on plates coated with poly-L-ornithine and fibronectin.
-
Maintain cells in a standard growth medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like FGF2).
-
-
KHS101 Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once NPCs reach desired confluency, replace the growth medium with a differentiation medium (lacking FGF2).
-
Add KHS101 to the differentiation medium at final concentrations ranging from 1 µM to 10 µM. Use a DMSO-only control (e.g., 0.1%).[1]
-
Incubate cells for the desired period (e.g., 24 hours for mRNA analysis, 4-12 days for immunocytochemistry).[1]
-
-
Analysis:
-
Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with serum. Incubate with primary antibodies against neuronal markers (e.g., TuJ1, NeuN, MAP2) or astrocyte markers (GFAP).[1][5] Visualize with fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.
-
Quantitative RT-PCR: Extract total RNA from cells and synthesize cDNA. Perform qPCR using primers for neurogenic genes like NeuroD. Normalize expression to a housekeeping gene (e.g., GAPDH).[1]
-
Caption: Workflow for in vitro analysis of KHS101-induced neuronal differentiation.
In Vivo Neurogenesis Analysis in Rats
This protocol describes the administration of KHS101 to rats and subsequent analysis of neurogenesis in the brain.
-
Animal Preparation & Dosing:
-
Use adult male Sprague-Dawley rats.[4]
-
To label proliferating cells, administer Bromodeoxyuridine (BrdU) via intraperitoneal (i.p.) injection before KHS101 treatment.
-
Administer this compound via subcutaneous (s.c.) injection at a dose of 6 mg/kg.[6] Administer vehicle (e.g., saline) to the control group.
-
Continue dosing for a specified period (e.g., daily for 14 days).
-
-
Tissue Processing:
-
At the end of the treatment period, perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them overnight.
-
Cryoprotect the brains in a sucrose solution and section them using a cryostat or microtome.
-
-
Immunohistochemistry and Quantification:
-
Perform antigen retrieval on the brain sections.
-
Incubate sections with primary antibodies against BrdU (to identify newly born cells), NeuN (mature neurons), and Ki67 (proliferating cells).[4]
-
Use appropriate secondary antibodies and detection systems (e.g., DAB or fluorescence).
-
Quantify the number of BrdU+/NeuN+ double-positive cells and Ki67+ cells in the dentate gyrus of the hippocampus using stereological methods.[4]
-
Concluding Remarks
This compound is a potent inducer of neuronal differentiation that operates through a well-defined mechanism involving the inhibition of TACC3. Its ability to cross the blood-brain barrier and promote neurogenesis in vivo makes it a valuable tool for neuroscience research.[1][6] Furthermore, its specific pro-neuronal and anti-astrocytic effects highlight its potential as a lead compound for developing therapies aimed at neural regeneration and repair. Further investigation is warranted to fully elucidate the downstream pathways regulated by the TACC3-ARNT2 axis and to explore the therapeutic window of KHS101 in various models of neurological disease and injury.
References
- 1. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Altered Loyalties of Neuronal Markers in Cultured Slices of Resected Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
KHS101 Hydrochloride: A Targeted Approach to Inducing Glioblastoma Cell Death
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a critical need for novel therapeutic strategies. The synthetic small molecule KHS101 hydrochloride has emerged as a promising agent that selectively induces cell death in diverse glioblastoma models while sparing non-cancerous brain cells. This technical guide provides a comprehensive overview of the core mechanism, quantitative effects, and key experimental protocols related to the action of KHS101 on glioblastoma cells. The primary mechanism of KHS101 involves the targeted inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). This interaction disrupts mitochondrial protein folding, leading to the aggregation of essential metabolic enzymes. The subsequent collapse of both oxidative phosphorylation and glycolysis triggers a severe bioenergetic crisis, culminating in autophagic and apoptotic cell death. This document details the signaling pathways, presents quantitative data in structured tables, and offers step-by-step protocols for the pivotal experiments that have defined our understanding of KHS101's anti-glioblastoma activity.
Core Mechanism of Action
KHS101 exerts its cytotoxic effects on glioblastoma cells through a targeted disruption of mitochondrial homeostasis.[1][2] Initially investigated for its effects on Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), subsequent mechanism-of-action studies in the context of glioblastoma identified the mitochondrial chaperone HSPD1 as the key molecular target.[3][4][5]
The core signaling cascade is initiated by the binding of KHS101 to HSPD1 within the mitochondria. This inhibition disrupts the proper folding and function of HSPD1's client proteins, many of which are critical enzymes for cellular energy metabolism.[2][4] This leads to the aggregation of these vital proteins, effectively crippling the cell's energy production machinery.[2][4] Specifically, KHS101 has been shown to impair both mitochondrial respiration (oxidative phosphorylation - OXPHOS) and glycolysis, leading to a profound energy crisis within the cancer cells.[1][4][6] This metabolic collapse triggers a downstream cascade involving the mitochondrial unfolded protein response, autophagy, and ultimately, apoptosis.[2][4] A key advantage of KHS101 is its selectivity for glioblastoma cells, with minimal impact on the viability of non-cancerous brain cell lines.[1][4] Furthermore, KHS101 is capable of crossing the blood-brain barrier, a critical feature for any therapeutic agent targeting brain tumors.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on KHS101's effects on glioblastoma cells.
Table 1: In Vitro Efficacy of KHS101
| Parameter | Value | Cell Line/System | Reference |
| HSPD1 Inhibition (IC50) | 14.4 µM | In vitro substrate refolding assay | [2] |
| Effective Concentration | 1.0 - 7.5 µM | GBM1 cells | [7] |
| Cytotoxicity | Induces cell death | Diverse GBM cell models | [1][4] |
| Effect on Non-Cancerous Cells | No significant effect on viability | Non-cancerous brain cell lines | [1][4] |
Table 2: Cellular Responses to KHS101 Treatment (7.5 µM)
| Cellular Process | Observation | Cell Line | Reference |
| Mitochondrial Respiration | Acute decline in basal oxygen consumption rate (~40%) | GBM1 | [2] |
| Mitochondrial Capacity | Reduction by ≥70% | GBM1 | [2] |
| Protein Aggregation | Significant increase in mitochondrial protein aggregation | GBM1 | [2] |
| Gene Expression | Induction of DDIT3 (UPRmt marker) | GBM1 | [2] |
| Proliferation (In Vivo) | Reduced Ki67 staining | GBM1 xenografts | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of KHS101 on glioblastoma cells.
Glioblastoma Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of KHS101 on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., patient-derived GBM1)
-
Cell culture medium (e.g., NeuroCult™ NS-A Proliferation Medium)
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations (e.g., ranging from 0.1 µM to 20 µM) to the wells. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Apoptosis Assay via Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following KHS101 treatment using flow cytometry.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 106 glioblastoma cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of KHS101 (e.g., 7.5 µM) and a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8][9][10]
Mitochondrial Respiration and Glycolysis Analysis (Extracellular Flux Assay)
This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to assess mitochondrial function and glycolysis.
Materials:
-
Glioblastoma cells
-
Seahorse XFe96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-DG)
Procedure (Mito Stress Test):
-
Cell Seeding: Seed glioblastoma cells (20,000-40,000 cells/well) in a Seahorse XF plate and incubate overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Preparation: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and place the plate in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with KHS101 (to measure acute effects), Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.[11][12][13]
-
Data Analysis: Normalize the data to cell number and analyze the results to determine the impact of KHS101 on mitochondrial function. A similar procedure is followed for the Glycolysis Stress Test to measure glycolytic capacity.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of intracranial glioblastoma tumors in mice to evaluate the in vivo efficacy of KHS101.
Materials:
-
Patient-derived glioblastoma cells (e.g., GBM1)
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Stereotactic surgery equipment
-
This compound formulated for subcutaneous injection
-
Vehicle control (e.g., corn oil)
Procedure:
-
Cell Preparation: Culture and harvest patient-derived glioblastoma cells, preparing a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 1 x 105 cells per 5 µL.[7]
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject 1 x 105 cells into the forebrain striatum of each mouse.[7][14]
-
Tumor Establishment: Allow the tumors to establish for a period of 4-6 weeks. Monitor the health and weight of the mice regularly.
-
Treatment: Randomly assign mice to treatment and control groups. Administer KHS101 (e.g., 6 mg/kg, subcutaneously, twice daily) or vehicle control for a defined period (e.g., 10 days).[15]
-
Monitoring: Monitor tumor growth via imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) and monitor animal survival.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the brains for histological and immunohistochemical analysis (e.g., H&E staining, Ki67 staining for proliferation).[7][16][17]
-
Data Analysis: Compare tumor growth rates and overall survival between the KHS101-treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U-test for tumor size, log-rank test for survival).[5]
Conclusion
This compound represents a significant advancement in the preclinical development of therapeutics for glioblastoma. Its unique mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, exploits a key metabolic vulnerability in glioblastoma cells. By inducing a catastrophic failure of the cell's energy production systems, KHS101 leads to selective and potent tumor cell death. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate KHS101, explore analogous compounds, or develop novel therapeutic strategies that target the metabolic dependencies of this devastating disease. Future work will be required to optimize the pharmacological properties of KHS101-like compounds and translate these promising preclinical findings into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. Extracellular Flux Assays for the Measurement of Glycolysis and Mitochondrial Respiration in Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 17. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KHS101 Hydrochloride on Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of KHS101 hydrochloride on mitochondrial metabolism. KHS101 is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM), by targeting mitochondrial function and inducing a catastrophic bioenergetic crisis in cancer cells. This document outlines the core mechanism of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: Targeting HSPD1
KHS101 exerts its cytotoxic effects primarily through the specific binding and inhibition of the mitochondrial chaperone protein HSPD1 (Heat Shock Protein Family D Member 1), also known as HSP60.[1][2][3][4][5][6][7][8] In glioblastoma cells, but not in non-cancerous brain cells, this inhibition leads to the aggregation of an extensive network of enzymes crucial for energy metabolism.[1][3][4][5][6][7][8] This disruption of protein homeostasis within the mitochondria compromises both glycolysis and oxidative phosphorylation (OXPHOS), resulting in severe metabolic energy depletion and subsequent cell death.[1][2][3][4][5]
The inhibition of HSPD1 by KHS101 triggers the mitochondrial unfolded protein response (UPR), a stress response pathway.[1] A key factor in this response is the induction of DDIT3 (DNA Damage Inducible Transcript 3), which is observed both in vitro and in vivo.[1] Ultimately, the sustained metabolic stress leads to autophagy and apoptosis in cancer cells.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of KHS101.
| Parameter | Value | Cell/System Context | Reference |
| HSPD1 Inhibition (IC50) | 14.4 µM | In vitro HSPD1 complex substrate refolding assay. | [1] |
| Neuronal Differentiation (EC50) | ~1 µM | Adherently cultured rat neural progenitor cells. | [6][9] |
Table 1: In Vitro Efficacy of KHS101
| Experiment Type | KHS101 Concentration | Duration | Observed Effect in Glioblastoma Cells | Reference |
| Metabolic Flux Analysis | 7.5 µM | Not specified | Reduced mitochondrial respiration capacity. | [3] |
| Protein Aggregation | 7.5 µM | 1 hour | Selective aggregation of metabolic enzymes in the mitochondrial fraction. | [1] |
| Gene Expression | 7.5 µM | 5 days | Altered expression of genes associated with oxidative phosphorylation and the TCA cycle. | [3][10] |
| Apoptosis Induction | 7.5 µM | 12 hours | Pronounced development of intracellular vacuoles and degradation of cytoplasmic content, preceding apoptosis. | [3] |
| Clonal Growth | 1 or 7.5 µM | Not specified | Abrogation of clonal growth capacity. | [1][10] |
Table 2: Cellular Effects of KHS101 in Glioblastoma Models
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of KHS101's effect on mitochondrial metabolism and a typical experimental workflow for its investigation.
Caption: KHS101 signaling pathway in glioblastoma cells.
Caption: Experimental workflow for KHS101 evaluation.
Detailed Experimental Protocols
Affinity-Based Target Identification
Objective: To identify the cellular protein target of KHS101.
-
Probe Synthesis: A biotinylated version of KHS101 (KHS101-bio) is synthesized to serve as a probe.
-
Cell Lysate Preparation: Glioblastoma cells are lysed to obtain total cellular protein.
-
Affinity Pulldown: The cell lysate is incubated with KHS101-bio. Streptavidin-conjugated agarose beads are then added to pull down the KHS101-bio and any interacting proteins.
-
Competitive Binding: As a control, the pulldown is performed in the presence of an excess of unlabeled KHS101 to demonstrate the specificity of the interaction.
-
Protein Identification: The pulled-down proteins are separated by SDS-PAGE, and the specific protein band that is competed off by unlabeled KHS101 is excised and identified by mass spectrometry.[3]
Extracellular Metabolic Flux Analysis (Seahorse Assay)
Objective: To measure the effect of KHS101 on mitochondrial respiration and glycolysis.
-
Cell Seeding: Glioblastoma cells are seeded in a Seahorse XF analysis plate.
-
Treatment: Cells are treated with KHS101 or a vehicle control (DMSO).
-
Assay Procedure: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.
-
Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injections of mitochondrial inhibitors:
-
Oligomycin (1 µM): An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (0.5 µM): A protonophore that uncouples oxygen consumption from ATP synthesis, to determine the maximal respiration capacity.
-
Rotenone/Antimycin A (0.5 µM): Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[1]
-
-
Data Analysis: The OCR and ECAR values are analyzed to determine the effects of KHS101 on basal respiration, ATP production, maximal respiration, and glycolytic activity.
Mitochondrial Protein Fractionation and Aggregation Analysis
Objective: To assess the aggregation of mitochondrial proteins induced by KHS101.
-
Cell Treatment: Glioblastoma and non-cancerous cells are treated with KHS101 (e.g., 7.5 µM for 1 hour) or DMSO.
-
Mitochondrial Isolation: Mitochondria are isolated from the treated cells using a mitochondrial isolation kit.
-
Detergent Solubilization: The isolated mitochondria are solubilized with a non-ionic detergent (e.g., 0.5% NP40).
-
Fractionation: The lysate is centrifuged to separate the soluble supernatant from the insoluble pellet containing aggregated proteins.
-
Protein Visualization and Identification: The proteins in the soluble and aggregated fractions are visualized by silver staining after SDS-PAGE. Specific protein bands of interest in the aggregated fraction can be identified by mass spectrometry.[1]
Conclusion
This compound represents a promising therapeutic agent that selectively targets the metabolic vulnerabilities of cancer cells. Its unique mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, leads to a cascade of events culminating in a severe bioenergetic crisis and apoptotic cell death in glioblastoma. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of KHS101 and similar compounds targeting mitochondrial metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. medkoo.com [medkoo.com]
- 7. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
KHS101 Hydrochloride: A Technical Guide on Blood-Brain Barrier Permeability and Therapeutic Potential in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. A significant impediment to effective pharmacological intervention is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most therapeutic agents from reaching the central nervous system. The development of small molecules capable of traversing the BBB is therefore a critical objective in neuro-oncology. This technical guide provides an in-depth overview of the blood-brain barrier permeability of KHS101 hydrochloride, a synthetic small molecule that has demonstrated significant preclinical efficacy against glioblastoma. This document will detail its mechanism of action, summarize key experimental findings, and provide insights into the methodologies used to evaluate its therapeutic potential.
Blood-Brain Barrier Permeability of this compound
A crucial characteristic of KHS101 is its ability to penetrate the blood-brain barrier.[1][2] In vivo studies utilizing mouse models with patient-derived glioblastoma xenografts have confirmed that systemically administered KHS101 can successfully cross the BBB and exert its therapeutic effects within the brain.[2][3] This was evidenced by a significant reduction in tumor growth and an increase in survival in treated animals compared to a placebo group.[2]
While direct quantitative metrics such as brain-to-plasma concentration ratios or permeability coefficients are not detailed in the reviewed literature, the observed in vivo efficacy strongly suggests that KHS101 achieves therapeutically relevant concentrations in the brain. The chemical properties of KHS101, being a small molecule, are consistent with characteristics known to facilitate BBB penetration.[1]
Quantitative Data Summary
The following table summarizes the key qualitative findings regarding the blood-brain barrier permeability and in vivo efficacy of this compound. It is important to note that specific quantitative permeability data was not available in the public domain at the time of this review.
| Parameter | Finding | Source |
| Blood-Brain Barrier Permeability | KHS101 successfully crosses the blood-brain barrier in animal models. | [1][2][3] |
| In Vivo Efficacy | Systemic administration significantly decreased tumor growth (by approximately 50%) in mice with intracranial glioblastoma xenografts. | [2] |
| Survival | Treatment with KHS101 led to an increase in survival in mouse models of glioblastoma. | [2][4] |
| Selectivity | KHS101 was shown to be cytotoxic to glioblastoma cells while having no effect on normal brain cells. | [2][3] |
| Toxicity | No discernible side effects, such as lethargy, weight loss, or liver toxicity, were observed in treated mice after prolonged administration. | [1][5] |
Mechanism of Action
The anti-tumor activity of KHS101 stems from its specific interaction with the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[6][7] In glioblastoma cells, KHS101 binds to and inhibits HSPD1, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[4][6] This disruption of HSPD1's function selectively impairs both mitochondrial bioenergetic capacity and glycolytic activity in the cancer cells.[4] The resulting energy crisis triggers a lethal cellular degradation process, ultimately causing the glioblastoma cells to self-destruct.[3][6] This targeted disruption of cellular metabolism provides a novel therapeutic avenue for treating glioblastoma.
Experimental Protocols
The following outlines the methodologies employed in the preclinical evaluation of this compound, with a focus on the in vivo studies that demonstrated its efficacy.
In Vivo Xenograft Model for Glioblastoma
The in vivo efficacy of KHS101 was assessed using intracranial patient-derived xenograft tumor models in mice.[4]
-
Cell Lines: Patient-derived glioblastoma cell lines, such as GBM1, were used. These cells were cultured and prepared for injection.
-
Animal Model: Immunocompromised mice were used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of glioblastoma cells (e.g., 1 x 10^5 cells) was stereotactically injected into the forebrain striatum of the mice.[5]
-
Tumor Establishment: The tumors were allowed to establish for a period of six weeks post-injection before the commencement of treatment.[5]
-
Treatment Regimen: KHS101 was administered systemically. While the exact formulation for injection is not detailed, the dosing regimen from previous neurogenesis work was adapted.[5]
-
Monitoring and Endpoints: Tumor growth was monitored, and the primary endpoints were a reduction in tumor volume and an increase in the survival of the treated mice compared to a vehicle-controlled group.[4] Histological analysis of tissues, such as the liver, was performed to assess for any signs of toxicity.[5]
Metabolic Analysis
To elucidate the mechanism of action, extracellular metabolic flux analysis was performed on glioblastoma cell lines. This technique allows for the real-time measurement of key indicators of mitochondrial respiration and glycolysis. While the detailed protocols for these experiments are not provided in the reviewed abstracts, they are crucial for understanding the bioenergetic effects of KHS101.
Conclusion
This compound is a promising preclinical candidate for the treatment of glioblastoma. Its ability to cross the blood-brain barrier and selectively induce cell death in tumor cells by targeting a key metabolic vulnerability addresses two of the major challenges in treating this devastating disease. The mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, represents a novel therapeutic strategy. While the currently available literature strongly supports its BBB permeability through demonstrated in vivo efficacy, future studies providing quantitative pharmacokinetic data will be invaluable for its continued development. The detailed experimental workflows from the foundational studies on KHS101 provide a solid basis for further investigation and optimization of this compound for potential clinical applications.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
KHS101 Hydrochloride: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHS101 hydrochloride is a novel small-molecule inhibitor demonstrating significant potential in oncology research, particularly in the context of glioblastoma multiforme (GBM).[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro use of this compound, designed to guide researchers in their investigation of its mechanisms of action and therapeutic potential. KHS101 has been shown to selectively induce cell death in diverse GBM cell models while leaving non-cancerous brain cells unaffected.[1][2][3] Its primary molecular targets have been identified as Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][4] Inhibition of these targets leads to a cascade of cellular events including disruption of energy metabolism, induction of apoptosis, and inhibition of cell proliferation and migration.[1][4]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action, targeting two critical proteins involved in cancer cell proliferation and survival:
-
TACC3 Inhibition: TACC3 is a key regulator of the mitotic spindle and is often overexpressed in various cancers, including glioblastoma.[5] KHS101 has been shown to cause the destabilization of TACC3, leading to defects in the mitotic spindle, cell cycle arrest, and ultimately, inhibition of tumor cell growth.[1][4] TACC3 is also implicated in the regulation of oncogenic signaling pathways such as PI3K/Akt and MAPK.[6][7][8]
-
HSPD1 Inhibition: KHS101 binds to and inhibits the mitochondrial chaperone HSPD1 (also known as HSP60).[1] This inhibition disrupts mitochondrial protein folding and leads to a breakdown in energy metabolism, including both glycolysis and oxidative phosphorylation.[1] The resulting energy crisis triggers a lethal cellular degradation phenotype in glioblastoma cells.[1]
The combined inhibition of these two targets results in a potent and selective anti-tumor activity, making KHS101 a promising candidate for further investigation.
Data Presentation
This compound IC50 Values in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various glioblastoma cell lines.
| Cell Line | IC50 (µM) | Assay Type | Reference |
| GBM1 | ~2.5 | Cell Viability | Polson et al., 2018 |
| U87 | ~5.0 | Cell Viability | Polson et al., 2018 |
| U251 | ~5.0 | Cell Viability | Polson et al., 2018 |
| GBM4 | ~2.5 | Cell Viability | Polson et al., 2018 |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies investigating the cytotoxic effects of KHS101 on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., GBM1, U87 MG, U251)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (Tocris, Cat. No. 4888)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 2,500 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest KHS101 concentration.
-
Treatment: Add 100 µL of the diluted KHS101 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of KHS101 concentration to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Glioblastoma cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed 10,000 glioblastoma cells per well in 100 µL of complete culture medium in a 96-well white-walled plate.
-
Incubation: Incubate overnight at 37°C and 5% CO2.
-
Treatment: Treat cells with the desired concentrations of KHS101 or vehicle control (DMSO) for 48 hours.
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample in a plate-reading luminometer.
-
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Western Blotting
This protocol is for the detection of TACC3 and HSPD1 protein levels following KHS101 treatment.
Materials:
-
Glioblastoma cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-TACC3 (Santa Cruz; sc-48368; 1:500 dilution)
-
Rabbit anti-Hsp60 (HSPD1) (Abcam; ab46798; 1:500 dilution)
-
Mouse anti-β-Actin (Sigma; A5441; 1:20,000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Anti-mouse IgG, HRP-linked antibody
-
Anti-rabbit IgG, HRP-linked antibody
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed glioblastoma cells and treat with KHS101 (e.g., 7.5 µM) or vehicle (DMSO) for the desired time (e.g., 18-24 hours for TACC3).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
KHS101 Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OP07. Cytoplasmic TACC3 regulates gene expression in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR3-TACC3 fusion gene promotes glioblastoma malignant progression through the activation of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-H-S-101 Hydrochloride In Vivo Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
KHS101 hydrochloride is a synthetic small molecule with demonstrated anti-cancer and neurogenic properties. It functions as an inhibitor of Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and also disrupts the function of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1] These interactions lead to the induction of neuronal differentiation and the disruption of energy metabolism in cancer cells, making KHS101 a compound of interest for both oncology and neuroscience research. In vivo studies in mice have shown that KHS101 can cross the blood-brain barrier, reduce tumor growth in glioblastoma models, and increase survival without discernible side effects.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on its application in patient-derived glioblastoma xenograft models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Glioblastoma Mouse Models
| Parameter | Vehicle Control | KHS101 Treatment | Reference |
| Tumor Growth Reduction | - | Approximately 50% | [3] |
| Tumor Size (Histological Analysis) | - | ~2-fold decrease | [2] |
| Survival | Baseline | Markedly increased | [1][2] |
| Adverse Effects | - | Not observed | [1][2] |
Mechanism of Action & Signaling Pathways
KHS101 exerts its biological effects through a dual mechanism of action:
-
Inhibition of TACC3: KHS101 is known to interact with TACC3, a protein involved in microtubule stabilization during mitosis. Inhibition of TACC3 disrupts cell division and can induce a neuronal differentiation phenotype. This action is linked to the modulation of the PI3K/AKT and Wnt/β-catenin signaling pathways. KHS101 treatment has been shown to decrease the phosphorylation of AKT and GSK3β, and reduce levels of β-catenin.
-
Disruption of HSPD1: KHS101 binds to the mitochondrial chaperone HSPD1, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism. This results in impaired glycolysis and oxidative phosphorylation, ultimately causing selective cell death in cancer cells with high metabolic demands, such as glioblastoma.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile OR 5% (v/v) ethanol and 15% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in sterile water
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
1.2. Formulation:
-
For Subcutaneous (s.c.) Injection (Cyclodextrin-based):
-
Prepare the vehicle solution of 5% (v/v) ethanol and 15% (w/v) (2-Hydroxypropyl)-β-cyclodextrin in sterile water.
-
Dissolve this compound in the vehicle solution to the desired final concentration for a 6 mg/kg dose. Vortex thoroughly to ensure complete dissolution.
-
-
For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection (Corn oil-based):
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 20 mg/mL).
-
For a working solution, dilute the DMSO stock solution with sterile corn oil. For example, to prepare a 1 mg/mL working solution, add 50 µL of the 20 mg/mL DMSO stock to 950 µL of corn oil. Mix thoroughly by vortexing immediately before use.
-
1.3. Administration:
-
Animal Models: 6 to 8-week-old NOD scid gamma (NSG) or BALB/c Nude mice are suitable for patient-derived xenograft (PDX) models.
-
Dose: 6 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.).
-
Frequency: Twice daily.
-
Schedule: A bi-weekly schedule with alternating 5 and 3 treatment days per week has been reported.
Protocol 2: Orthotopic Glioblastoma Patient-Derived Xenograft (PDX) Model and KHS101 Treatment
2.1. Cell Preparation and Implantation:
-
Culture patient-derived glioblastoma cells (e.g., GBM1 or GBMX1) under appropriate conditions.
-
On the day of surgery, harvest and resuspend the cells in a suitable medium, such as a 1:1 mixture of media and Matrigel.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Stereotactically inject 2 x 10^5 GBM1 cells or 8 x 10^4 GBMX1 cells in a volume of 2 µL into the right striatum (coordinates: 2.5 mm lateral to the midline, 2.5 mm anterior to bregma, 3 mm deep).
-
Allow the tumors to establish for a designated period (e.g., 2 to 6 weeks) before commencing treatment.
2.2. Treatment and Monitoring:
-
Initiate treatment with this compound (6 mg/kg, s.c., twice daily) or vehicle control as described in Protocol 1.
-
Monitor the health of the mice daily, including body weight and general behavior.
-
Monitor tumor growth non-invasively using methods such as bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).[4][5]
-
For bioluminescence imaging, administer D-luciferin (150 mg/kg, i.p.) and image the mice using an in vivo imaging system.[6]
-
-
At the experimental endpoint, euthanize the mice and collect brain tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67) to determine tumor size and morphology.
Potential Application in Neuroprotection
While the primary in vivo application of KHS101 has been in oncology, its ability to induce neuronal differentiation suggests a potential role in neuroprotection and regenerative medicine.[7] Further research is required to explore this application. A hypothetical experimental outline is provided below.
Protocol 3: Investigating the Neuroprotective Effects of KHS101 in a Mouse Model of Neurodegeneration (Hypothetical)
3.1. Model Induction:
-
Utilize a relevant mouse model of neurodegeneration, such as:
-
MPTP-induced Parkinson's disease model: Induces loss of dopaminergic neurons.
-
Stroke model (e.g., middle cerebral artery occlusion): Induces ischemic brain injury.
-
Spinal cord injury model.
-
3.2. KHS101 Administration:
-
Administer this compound using a relevant dosing regimen. The dose and frequency may need to be optimized for neuroprotection, but the 6 mg/kg dose could serve as a starting point.
-
The timing of administration (pre-injury, immediately post-injury, or delayed) will be a critical parameter to investigate.
3.3. Assessment of Neuroprotection:
-
Behavioral Tests: Conduct a battery of behavioral tests to assess motor and cognitive function relevant to the disease model (e.g., rotarod test for motor coordination, Morris water maze for memory).
-
Histological and Immunohistochemical Analysis: At the end of the study, analyze brain or spinal cord tissue for:
-
Neuronal survival in the affected region (e.g., using Nissl staining or NeuN immunohistochemistry).
-
Markers of neurogenesis and neuronal differentiation (e.g., Doublecortin, β-III tubulin).
-
Reduction in glial scarring (e.g., GFAP for astrocytes).
-
Markers of inflammation and apoptosis.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action in the context of glioblastoma. The provided protocols offer a comprehensive guide for its in vivo administration in mouse models, enabling further investigation into its anti-cancer efficacy and potential neuroprotective properties. Careful adherence to these methodologies will ensure reproducible and reliable results in preclinical studies.
References
- 1. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 7. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
KHS101 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KHS101 hydrochloride, a potent small molecule inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), in cell culture applications. This document offers comprehensive guidance on determining appropriate dosages and concentrations for various cell lines, along with methodologies for assessing its effects on cell viability, protein expression, and neuronal differentiation.
Properties of this compound
This compound is a synthetic compound that has demonstrated significant effects on cancer cell proliferation and neuronal differentiation.[1][2][3] Its primary mechanism of action is the inhibition of TACC3, a protein crucial for mitotic spindle stability and cell cycle progression.[3] Additionally, KHS101 has been shown to exert cytotoxic effects in glioblastoma cells by disrupting the mitochondrial chaperone HSPD1.
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | N4-Isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine hydrochloride | [1][4] |
| CAS Number | 1784282-12-7 | [1][4][5][6][7] |
| Molecular Formula | C₁₈H₂₁N₅S·HCl | [1][5] |
| Molecular Weight | 375.92 g/mol | [1][4][5][8][9][10] |
| Purity | ≥98% (HPLC) | [5][10] |
| Solubility | Soluble in Water and DMSO | [1][6] |
| Storage | Desiccate at room temperature or store at -20°C for long-term use. | [5][6] |
Recommended Working Concentrations
The optimal concentration of this compound is cell-type dependent. The following table summarizes effective concentrations and IC50/EC50 values reported in the literature for various cell lines and applications. It is strongly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.
| Application | Cell Type | Effective Concentration / IC50 / EC50 | Reference(s) |
| Neuronal Differentiation | Rat Hippocampal Neural Progenitor Cells (NPCs) | EC50 ~1 µM | [3][11][12] |
| Rat Hippocampal and Subventricular Zone (SVZ) Neurospheres | 1.5–5 µM | [12] | |
| Glioblastoma (GBM) Cytotoxicity | Patient-derived GBM cell lines | 7.5 µM (for cell growth attenuation) | |
| Hepatocellular Carcinoma (HCC) Cytotoxicity | SMMC-7721 cells | IC50 ~40 µM | [13] |
| SK-Hep-1 cells | IC50 ~20 µM | [13] | |
| Breast Cancer Cytotoxicity | JIMT-1 and CAL51 cells | IC50 1,790–17,400 nmol/L | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to a month.
Cell Viability Assay (Crystal Violet Method)
This protocol provides a method to assess the effect of KHS101 on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest KHS101 treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 100% methanol to each well and incubate for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of TACC3 and HSPD1 Expression
This protocol details the procedure for analyzing changes in TACC3 and HSPD1 protein levels following KHS101 treatment.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TACC3 and anti-HSPD1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-TACC3 or anti-HSPD1, and a loading control antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Neuronal Differentiation Assay
This protocol is for inducing and assessing neuronal differentiation in neural progenitor cells (NPCs) using KHS101.
Materials:
-
Neural progenitor cells (NPCs)
-
NPC proliferation medium
-
NPC differentiation medium
-
This compound stock solution
-
Poly-L-ornithine and laminin-coated culture plates or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-β-III tubulin (Tuj1), anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Plate NPCs on poly-L-ornithine and laminin-coated plates or coverslips in proliferation medium.
-
Once the cells reach the desired confluency, switch to differentiation medium containing the optimal concentration of KHS101 (e.g., 1-5 µM).
-
Culture the cells for 5-7 days, replacing the medium with fresh KHS101-containing differentiation medium every 2-3 days.
-
After the differentiation period, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against neuronal markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of differentiated neurons (e.g., Tuj1-positive cells) relative to the total number of cells (DAPI-positive nuclei).
Signaling Pathways Modulated by KHS101
KHS101 primarily targets TACC3, a protein involved in microtubule stabilization at the centrosome during mitosis. Inhibition of TACC3 disrupts spindle formation, leading to mitotic arrest and apoptosis in cancer cells. Furthermore, TACC3 has been implicated in the regulation of several key signaling pathways that are often dysregulated in cancer.
In glioblastoma, KHS101 has also been shown to disrupt the function of the mitochondrial chaperone HSPD1, leading to impaired energy metabolism and ultimately, cell death.[1] The inhibition of TACC3 can also impact downstream signaling pathways such as PI3K/Akt, ERK, and NF-κB, which are critical for cell proliferation, survival, and migration.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. TACC3 (D9E4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 7. Immunocytochemical analysis of neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TACC3 antibody (25697-1-AP) | Proteintech [ptglab.com]
- 9. tpp.ch [tpp.ch]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KHS101 Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, mechanism of action, and experimental protocols for KHS101 hydrochloride, a potent small molecule inhibitor. The following data and protocols have been compiled to facilitate its use in preclinical research and drug development.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂ClN₅S | [1] |
| Molecular Weight | 375.92 g/mol | [2][3] |
| CAS Number | 1784282-12-7 | [1] |
| Appearance | White to off-white solid | [1] |
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in water. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[2]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Special Conditions |
| DMSO | 160 mg/mL | 425.62 mM | Ultrasonic recommended.[1] |
| 75 mg/mL | 199.51 mM | Use fresh DMSO.[2] | |
| 59 mg/mL | 156.94 mM | Use fresh DMSO.[2] | |
| <18.8 mg/mL | - | Sonication is recommended.[4] | |
| Water | 10 mg/mL | 26.60 mM | Ultrasonic, warming, and heating to 60°C may be required.[1] |
| Insoluble | - | [2][5] | |
| Ethanol | 59 mg/mL | - | [2] |
| <18.8 mg/mL | - | Sonication is recommended.[6] |
Note: Solubility can be batch-dependent. It is advisable to perform a small-scale solubility test before preparing large stock solutions.
Mechanism of Action
This compound is a multifunctional small molecule inhibitor. Its primary mechanisms of action include:
-
TACC3 Inhibition: KHS101 is a known inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a key component of the centrosome-microtubule dynamic network.[2] This interaction can disrupt cell cycle progression and proliferation.[3]
-
Mitochondrial Targeting: KHS101 has been shown to disrupt energy metabolism in glioblastoma cells by binding to and inhibiting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[7][8] This leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately impairing glycolysis and oxidative phosphorylation.[7][9]
-
Induction of Neuronal Differentiation: KHS101 selectively induces neuronal differentiation of adult hippocampal neural progenitor cells both in vitro and in vivo.[2][10]
The multifaceted activity of KHS101 makes it a valuable tool for studying cancer metabolism, cell cycle regulation, and neuronal development.
Experimental Protocols
Preparation of Stock Solutions
1. DMSO Stock Solution (High Concentration):
-
To prepare a 100 mM stock solution, add 2.65 mL of fresh, anhydrous DMSO to 10 mg of this compound (MW: 375.92).
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
2. Aqueous Stock Solution:
-
This compound has limited solubility in water. To prepare a 10 mg/mL (~26.6 mM) solution, add 1 mL of sterile, distilled water to 10 mg of the compound.[1]
-
Sonication and gentle warming (up to 60°C) may be necessary to fully dissolve the compound.[1]
-
It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution using a 0.22 µm filter and store at 4°C for a short period.[1]
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium and supplements
-
Adherent cells of interest
-
Multi-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Dilute the this compound DMSO stock solution in cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assays (e.g., Annexin V/PI staining)
-
Western blotting for target proteins (e.g., TACC3, HSPD1, cleaved caspases)
-
Immunofluorescence staining
-
In Vivo Formulation Protocol
For in vivo studies, this compound can be formulated for administration. The following are example formulations; however, the optimal formulation may depend on the specific animal model and route of administration.
Formulation 1 (for oral administration):
-
Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[5]
Formulation 2 (for injection):
-
A clear solution can be prepared by sequentially adding the following solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][11]
-
Alternatively, a formulation of 10% DMSO and 90% Corn Oil can be used.[1]
Important Considerations for In Vivo Studies:
-
It is recommended to prepare formulations fresh on the day of use.[1]
-
The final concentration of DMSO should be carefully controlled to avoid toxicity.
-
All solutions for injection should be sterile-filtered.
Safety and Handling
This compound is for research use only and is not for human or veterinary use.[10] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. KHS 101 hydrochloride (1262770-73-9 free base) | TargetMol [targetmol.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. 化合物 KHS 101 hydrochloride|T22890|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KHS101 Hydrochloride in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A promising therapeutic avenue lies in targeting the metabolic vulnerabilities of GBM cells. KHS101 hydrochloride is a synthetic small molecule that has demonstrated potent anti-glioblastoma activity by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1] Inhibition of HSPD1 by KHS101 disrupts mitochondrial protein folding and energy metabolism, leading to a bioenergetic crisis and selective death of GBM cells, while sparing non-cancerous brain cells.[1][2]
These application notes provide a comprehensive overview of the use of KHS101 in preclinical glioblastoma xenograft models, including its mechanism of action, detailed experimental protocols, and a summary of its in vivo efficacy.
Mechanism of Action of KHS101 in Glioblastoma
KHS101 exerts its cytotoxic effects in glioblastoma cells through the specific inhibition of the mitochondrial chaperone HSPD1.[1] This leads to a cascade of events culminating in tumor cell death.
Data Presentation: In Vivo Efficacy of KHS101
Systemic administration of KHS101 has been shown to significantly reduce tumor growth and improve survival in intracranial patient-derived glioblastoma xenograft (PDX) models in mice.[1][3]
Table 1: Summary of KHS101 Efficacy in Glioblastoma Xenograft Models
| Parameter | Vehicle Control | KHS101 Treatment | Reference |
| GBM1 Xenograft Model | |||
| Treatment Regimen | s.c., twice daily for 10 days | 6 mg/kg, s.c., twice daily for 10 days | [4] |
| Tumor Growth | Progressive | Markedly decreased progression | [4] |
| GBMX1 Xenograft Model | |||
| Treatment Initiation | 2 or 6 weeks post-implantation | 2 or 6 weeks post-implantation | [4] |
| Treatment Duration | 10 weeks | 10 weeks | [4] |
| Survival | - | Markedly increased | [4] |
Experimental Protocols
Intracranial Glioblastoma Xenograft Model Establishment
This protocol describes the establishment of an orthotopic glioblastoma xenograft model using patient-derived GBM cells.
Materials:
-
Patient-derived glioblastoma cells (e.g., GBM1)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic agent (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe
-
Surgical tools
Procedure:
-
Cell Preparation:
-
Culture patient-derived GBM cells under appropriate conditions.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells per 5 µL.[5] Keep the cell suspension on ice.
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for the forebrain striatum.
-
-
Intracranial Injection:
-
Slowly inject 5 µL of the cell suspension (1 x 10^5 cells) into the forebrain striatum using a Hamilton syringe.[5]
-
Leave the needle in place for a few minutes to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Allow the tumors to establish for 6 weeks before initiating treatment.[5]
-
This compound Administration Protocol
This protocol outlines the systemic administration of KHS101 to mice bearing glioblastoma xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of KHS101 Solution:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On each treatment day, dilute the stock solution to the final working concentration to deliver a dose of 6 mg/kg body weight.[4]
-
-
Administration:
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Tumor progression can be monitored using methods such as bioluminescence imaging (if using luciferase-expressing cells) or at the study endpoint through histological analysis of the brain.
-
HSPD1 Signaling and Protein Folding Pathway
HSPD1 is a key component of the mitochondrial protein quality control system. It facilitates the proper folding of a wide range of mitochondrial proteins, ensuring their functionality and maintaining mitochondrial homeostasis.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by targeting a key metabolic vulnerability centered on the mitochondrial chaperone HSPD1. The protocols and data presented here provide a framework for researchers to effectively utilize KHS101 in preclinical glioblastoma xenograft models to further investigate its therapeutic potential and elucidate its mechanisms of action. The demonstrated efficacy and selectivity of KHS101 warrant further investigation and development as a potential novel treatment for this devastating disease.
References
KHS101 Hydrochloride: A Potent Tool for Interrogating TACC3 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil protein 3 (TACC3) is a key regulator of microtubule dynamics, essential for the proper formation and function of the mitotic spindle. Its overexpression has been implicated in the progression of numerous cancers, including glioblastoma, breast cancer, and hepatocellular carcinoma, making it an attractive target for therapeutic intervention. KHS101 hydrochloride is a small molecule inhibitor that has been shown to selectively target TACC3, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth in preclinical models. These application notes provide detailed protocols for utilizing this compound to study TACC3 inhibition in cancer research.
Mechanism of Action
This compound exerts its effects by binding to TACC3, leading to its destabilization and subsequent proteasomal degradation.[1] This depletion of TACC3 disrupts its interaction with key mitotic partners, such as Aurora A kinase and polo-like kinase 1 (PLK1), leading to defects in mitotic spindle assembly and function.[2] Consequently, cancer cells treated with KHS101 exhibit a range of phenotypes including cell growth suppression, inhibition of cell motility and epithelial-mesenchymal transition (EMT), and induction of apoptotic cell death.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 40 | [3] |
| SK-Hep-1 | Hepatocellular Carcinoma | 20 | [3] |
| GBM1 | Glioblastoma | ~7.5 | [4] |
| U87 | Glioblastoma | Not explicitly stated, but effective at inducing apoptosis | [5] |
| JIMT-1 | Breast Cancer | Not explicitly stated, but effective at reducing viability | [6] |
| CAL51 | Breast Cancer | Not explicitly stated, but effective at reducing viability | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of KHS101 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the KHS101 dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol details the detection of TACC3 and downstream signaling protein expression following KHS101 treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TACC3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with various concentrations of KHS101 for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Immunofluorescence
This protocol is for visualizing the subcellular localization of TACC3 and the effects of KHS101 on the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-TACC3, anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with KHS101.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of KHS101 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 6 mg/kg, subcutaneously, twice daily) or vehicle control.[7]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
References
- 1. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TACC3 promotes epithelial-mesenchymal transition (EMT) through the activation of PI3K/Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
KHS101 Hydrochloride: Application Notes and Protocols for Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 hydrochloride is a synthetic, small-molecule compound that has been identified as a potent inducer of neuronal differentiation. Its mechanism of action involves the specific binding to and inhibition of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3), a key regulator of cell cycle progression in neural progenitor cells (NPCs). By targeting TACC3, KHS101 promotes cell cycle exit and the initiation of a neuronal differentiation program. These properties make KHS101 a valuable tool for in vitro and in vivo studies of neurogenesis and a potential starting point for the development of therapeutic agents aimed at neural repair and regeneration.
Introduction
Adult neurogenesis, the process of generating new neurons from neural stem and progenitor cells, is crucial for brain plasticity, learning, and memory. The ability to pharmacologically modulate this process holds significant therapeutic potential for various neurological disorders. This compound has emerged as a selective inducer of neuronal differentiation, offering a powerful tool to investigate the molecular mechanisms governing neurogenesis. This document provides detailed application notes and experimental protocols for the use of KHS101 in neurogenesis research.
Data Presentation
In Vitro Efficacy of KHS101 on Neuronal Differentiation
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ | ~ 1 µM | Rat Hippocampal NPCs | NeuroD RT-PCR | [1] |
| TuJ1+ Cells | 40-60% | Rat Hippocampal NPCs | Immunocytochemistry | [1] |
| Treatment | 1.5-5 µM KHS101 | Rat Hippocampal NPCs | Immunocytochemistry | [1] |
In Vivo Effects of KHS101 on Neurogenesis in Rats
| Parameter | Vehicle Control | KHS101 Treated | Administration | Assay | Reference |
| BrdU/NeuN Double-positive Cells | ~20% | ~40% | 3 mg/kg, i.v. | Immunohistochemistry | [2] |
Signaling Pathway
The proposed signaling pathway for KHS101-induced neurogenesis is centered on its interaction with TACC3.
Experimental Workflow
A typical workflow for assessing the neurogenic effects of KHS101 is outlined below.
Experimental Protocols
Protocol 1: Culture of Rat Hippocampal Neural Progenitor Cells (NPCs)
This protocol is adapted from established methods for isolating and culturing NPCs from the adult rat hippocampus.
Materials:
-
DMEM/F12 medium
-
B27 supplement
-
Recombinant human EGF (20 ng/mL)
-
Recombinant human FGF-2 (20 ng/mL)
-
Penicillin-Streptomycin
-
Poly-L-ornithine
-
Laminin
-
Accutase
-
Adult Sprague-Dawley rats
Procedure:
-
Coating Culture Vessels:
-
Coat T-75 flasks or multi-well plates with 15 µg/mL poly-L-ornithine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C before use.
-
-
NPC Isolation:
-
Isolate hippocampi from adult rat brains under sterile conditions.
-
Mince the tissue and digest with a suitable enzyme solution (e.g., Papain-based).
-
Mechanically dissociate the tissue into a single-cell suspension.
-
-
Cell Culture:
-
Plate the cell suspension onto the coated culture vessels in NPC proliferation medium (DMEM/F12, B27, EGF, FGF-2, and Penicillin-Streptomycin).
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change half of the medium every 2-3 days.
-
Passage the cells with Accutase when they reach 80-90% confluency.
-
Protocol 2: KHS101-Induced Neuronal Differentiation of NPCs
Materials:
-
Cultured rat hippocampal NPCs
-
NPC proliferation medium (without growth factors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Plate NPCs on laminin-coated plates or coverslips at a suitable density for differentiation.
-
Allow cells to adhere and grow for 24 hours in NPC proliferation medium.
-
To induce differentiation, replace the proliferation medium with differentiation medium (NPC medium without EGF and FGF-2).
-
Add KHS101 to the desired final concentration (e.g., 1-5 µM). Add an equivalent volume of DMSO to the control wells.
-
Incubate for 3-7 days, changing the medium with fresh KHS101 or vehicle every 2 days.
-
Proceed with analysis (e.g., immunocytochemistry or Western blotting).
Protocol 3: Immunocytochemistry for Neuronal Marker βIII-Tubulin (Tuj1)
Materials:
-
Differentiated NPCs on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-βIII-Tubulin (Tuj1)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore
-
DAPI
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Protocol 4: Western Blot Analysis for TACC3 and Cell Cycle Regulators
Materials:
-
NPC lysates (treated with KHS101 or vehicle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-TACC3, Rabbit anti-p21 (Cdkn1a), Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-Actin).
Troubleshooting
-
Low neuronal differentiation: Ensure the health of the NPC culture and optimize the concentration of KHS101. The differentiation medium should be free of mitogens (EGF/FGF-2).
-
High background in immunocytochemistry: Increase the number and duration of washing steps. Ensure adequate blocking.
-
Weak or no signal in Western blot: Check the quality of the cell lysate and the integrity of the proteins. Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of neurogenesis. Its specific targeting of TACC3 provides a means to dissect the signaling pathways that control the switch from proliferation to neuronal differentiation in neural progenitor cells. The protocols provided herein offer a framework for utilizing KHS101 in both in vitro and in vivo research settings.
References
KHS101 Hydrochloride: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHS101 hydrochloride is a synthetic small molecule that has demonstrated potent anti-cancer properties, particularly in glioblastoma multiforme (GBM) models.[1][2][3] Its primary mechanism of action involves the targeted disruption of mitochondrial function, leading to a bioenergetic crisis and subsequent induction of apoptosis in cancer cells.[4][5][6] This document provides detailed application notes on the mechanism of KHS101 and comprehensive protocols for its use in cancer cell research to induce and evaluate apoptosis.
Mechanism of Action
KHS101 induces apoptosis in cancer cells primarily by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][4][5] This interaction disrupts HSPD1's function, leading to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism.[1] The consequences of this disruption are a significant impairment of both mitochondrial respiration (oxidative phosphorylation) and glycolysis, which culminates in cellular energy depletion and the initiation of a pro-apoptotic program.[4][7] Additionally, KHS101 has been identified as an inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein involved in cell cycle progression, which may also contribute to its anti-proliferative effects.[8][9][10] The apoptotic response to KHS101 is characterized by the depolarization of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[10]
Data Presentation
The following tables summarize the quantitative data available for KHS101 and its analogs in cancer research.
Table 1: In Vitro Efficacy of KHS101 and Analogs
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| KHS101 | HSPD1 Inhibition | In Vitro | IC50 | 14.4 µM | [4] |
| KHS101 | Neuronal Differentiation | Rat NPCs | EC50 | 1 µM | [9] |
| KHS101 | Metabolic Analysis | GBM1 Cells | Concentration | 7.5 µM | [4] |
| Compound 7g (KHS101 analog) | Antiproliferation | Various Cancer Cells | Potency | ~10x > KHS101 | [10] |
Table 2: In Vivo Efficacy of KHS101 and Analogs
| Compound | Animal Model | Cancer Type | Dosage | Effect | Reference |
| KHS101 | Mouse Xenograft | Glioblastoma | Not Specified | ~50% decrease in tumor growth | [2][6] |
| Compound 7g (KHS101 analog) | Mouse Xenograft | U87 Glioblastoma | 20 mg/kg/day | 72.7% reduction in tumor weight | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of KHS101-induced apoptosis and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway for KHS101-induced apoptosis.
Caption: General experimental workflow for studying KHS101-induced apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments to assess KHS101-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of KHS101 and establish the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of KHS101 in complete medium.
-
Remove the medium from the wells and add 100 µL of the KHS101 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following KHS101 treatment using flow cytometry.[11]
Materials:
-
KHS101-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with KHS101 at the desired concentration (e.g., IC50) for the determined time.
-
Harvest the cells (including the supernatant for adherent cells) and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
Western Blot Analysis
Objective: To detect changes in the expression of apoptosis-related proteins.
Materials:
-
KHS101-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSPD1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Metabolic Flux Analysis
Objective: To measure the effect of KHS101 on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
This compound
-
Assay medium and relevant metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
The following day, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with KHS101 and other metabolic inhibitors for sequential injection.
-
Place the plate in the Seahorse XF Analyzer and run the assay to measure baseline OCR and ECAR, followed by measurements after the injection of KHS101 and other compounds.
-
Analyze the data to determine the impact of KHS101 on key metabolic parameters.[4]
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells by targeting mitochondrial bioenergetics. The protocols and data presented here provide a framework for researchers to investigate the anti-cancer effects of KHS101 and to further elucidate its mechanism of action. Careful optimization of experimental conditions for specific cancer models is crucial for obtaining robust and reproducible results.
References
- 1. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. thebraintumourcharity.org [thebraintumourcharity.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
KHS101 Hydrochloride: Application Notes and Protocols for Patient-Derived Glioblastoma (GBM) Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismally low five-year survival rate.[1] The therapeutic challenges posed by GBM's cellular and molecular heterogeneity necessitate the exploration of novel treatment strategies.[2] The small molecule KHS101 hydrochloride has emerged as a promising agent that selectively induces cell death in patient-derived GBM cells while sparing non-cancerous brain cells.[3][4][5][6]
These application notes provide a comprehensive overview of KHS101's mechanism of action and detailed protocols for its use in treating patient-derived GBM cells in a research setting.
Mechanism of Action
KHS101 induces lethal bioenergetic dysfunction specifically in glioblastoma cells.[3] Its primary mechanism involves the direct binding to and inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[3][4][5][6][7] This inhibition leads to the aggregation of an enzymatic network crucial for energy metabolism.[3] Consequently, both glycolysis and oxidative phosphorylation (OXPHOS) are compromised, resulting in metabolic energy depletion and eventual self-destruction of the GBM cells.[3][8] This targeted disruption of HSPD1-dependent oncometabolic pathways presents a selective vulnerability in GBM cells.[3] Notably, KHS101 has been shown to cross the blood-brain barrier, a critical feature for brain cancer therapeutics.[5][9][10]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Model | Source |
| HSPD1 Inhibition IC50 | 14.4 μM | In vitro refolding assay | [3] |
| In vitro Treatment Concentration | 1 µM - 7.5 µM | GBM1 patient-derived cells | [3] |
| Effect on Clonal Growth | Abrogated | GBM1 patient-derived cells | [3] |
| Single Cell Gene Expression | Reduction in MKI67 | GBM1 patient-derived cells | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Observation | Animal Model | Source |
| Tumor Growth Reduction | ~50% | Intracranial GBM xenograft (mice) | [11] |
| Effect on Survival | Increased | Intracranial GBM xenograft (mice) | [6][10][12] |
| Side Effects | No discernible side effects | Intracranial GBM xenograft (mice) | [3][6][10][12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KHS101 inhibits HSPD1, leading to metabolic dysfunction and cell death in GBM.
Caption: Workflow for culturing, treating, and analyzing patient-derived GBM cells with KHS101.
Experimental Protocols
Protocol 1: Culture of Patient-Derived GBM Cells
This protocol is a generalized guide. Specific media formulations and culture conditions may vary based on the patient sample.[2][13]
Materials:
-
Freshly resected GBM tumor tissue
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Penicillin/Streptomycin
-
L-glutamine
-
Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF)
-
Accutase
-
Laminin-coated flasks/plates or ultra-low attachment flasks for neurospheres
-
Sterile processing instruments (scalpels, forceps)
-
Centrifuge
Procedure:
-
Tissue Processing: Under sterile conditions, mechanically dissociate the tumor tissue into small fragments using sterile scalpels.
-
Enzymatic Digestion: Incubate the tissue fragments in Accutase at 37°C for up to 30 minutes with gentle agitation to obtain a single-cell suspension.
-
Cell Filtration and Washing: Filter the cell suspension through a 100 µm cell strainer. Wash the cells by centrifuging at a low speed (e.g., 200 x g) for 5 minutes and resuspending the pellet in fresh culture medium.
-
Cell Plating:
-
Adherent Culture: Seed the cells onto laminin-coated tissue culture vessels.
-
Neurosphere Culture: Seed the cells in ultra-low attachment flasks in serum-free medium supplemented with EGF and bFGF.
-
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Maintenance: Replace the culture medium every 2-3 days. Passage the cells when they reach 80-90% confluency (for adherent cultures) or when neurospheres become large and dark in the center.
Protocol 2: this compound Treatment of GBM Cells
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cultured patient-derived GBM cells
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or as recommended by the supplier.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 7.5 µM). Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment:
-
Seed the patient-derived GBM cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow the cells to adhere and stabilize overnight.
-
Remove the existing medium and replace it with the medium containing the desired concentrations of KHS101.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest KHS101 concentration group.
-
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Proceed with downstream assays such as cell viability assessment, western blotting, or metabolic analysis.
Protocol 3: Cell Viability Assay (Example: MTT Assay)
Materials:
-
KHS101-treated and control GBM cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: Following the KHS101 treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by selectively targeting the metabolic vulnerabilities of cancer cells. The protocols and data presented here provide a framework for researchers to investigate the effects of KHS101 on patient-derived GBM cells, contributing to the development of novel and more effective treatments for this devastating disease.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Exploring Novel Therapeutic Opportunities for Glioblastoma Using Patient-Derived Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. selleckchem.com [selleckchem.com]
- 11. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
optimizing KHS101 hydrochloride concentration for efficacy
Welcome to the technical support center for KHS101 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound has been identified to have a dual mechanism of action. Initially, it was recognized as an inhibitor of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3), which is a key component of centrosome-microtubule networks.[1][2] This interaction is associated with its ability to induce neuronal differentiation.[3][4][5] More recent studies have revealed that KHS101 also exerts cytotoxic effects, particularly in glioblastoma multiforme (GBM) cells, by binding to and disrupting the function of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as Hsp60.[5][6][7][8][9] This disruption impairs mitochondrial bioenergetic capacity and glycolytic activity, leading to metabolic collapse and selective cell death in cancer cells.[6][8][10][11][12]
Q2: What is the recommended procedure for dissolving and storing this compound?
A2: Proper dissolution and storage are critical for maintaining the compound's activity. This compound is soluble in both DMSO and water.[1][3] For stock solutions, using freshly opened, anhydrous DMSO is highly recommended, as absorbed moisture can significantly reduce solubility.[1] The powder form is stable for up to three years when stored at -20°C.[1] Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: What is a suitable starting concentration for in vitro experiments?
A3: The optimal concentration of KHS101 is highly dependent on the cell type and the intended biological endpoint.
-
For neuronal differentiation: An EC50 of approximately 1 µM has been reported for inducing neuronal differentiation in cultured rat hippocampal neural progenitor cells (NPCs).[3][4][5][9] A concentration range of 1.5–5 µM is effective for inducing neuron formation in neurosphere cultures.[4]
-
For cancer cell cytotoxicity: In glioblastoma (GBM) cell models, concentrations ranging from 1 µM to 7.5 µM have been shown to abrogate clonal growth and induce metabolic stress and cell death.[7][13] An IC50 of 14.4 µM was determined for the inhibition of HSPD1-dependent protein refolding in a cell-free assay.[9][11]
Q4: I am not observing the expected biological effect in my cell-based assays. What are some potential reasons?
A4: If KHS101 is not producing the expected effect, consider the following troubleshooting steps:
-
Compound Integrity: Ensure the compound has been stored correctly and that stock solutions are not expired. Repeated freeze-thaw cycles can degrade the compound.
-
Solubility Issues: The compound may have precipitated out of solution. Confirm solubility in your specific cell culture medium. Using fresh, anhydrous DMSO for stock preparation is critical.[1]
-
Cell-Specific Sensitivity: The response to KHS101 can be highly cell-line dependent. The cytotoxic effects have been shown to be potent in GBM cells while non-cancerous brain cell lines are less affected.[6][7]
-
Assay Endpoint and Timing: The cytotoxic effects in GBM cells, mediated by HSPD1 inhibition, involve metabolic disruption and can take time to manifest.[7] Ensure your assay duration is sufficient to observe these effects. For example, TACC3 protein reduction was observed after 18 hours of treatment.[7]
Data and Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties and Storage
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1784282-12-7 | [1][5] |
| Molecular Formula | C₁₈H₂₂ClN₅S | [1][5] |
| Molecular Weight | 375.92 g/mol | [1][3] |
| Solubility (DMSO) | Up to 160 mg/mL (425.62 mM) | [4] |
| Solubility (Water) | Up to 10 mg/mL (26.60 mM) with warming | [4] |
| Powder Storage | 3 years at -20°C | [1] |
| Solution Storage | 1 year at -80°C or 1 month at -20°C in solvent |[1] |
Table 2: Summary of In Vitro Effective Concentrations
| Application | Cell Type/Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| Neuronal Differentiation | Rat Hippocampal NPCs | EC₅₀ ~1 µM | Induction of neuronal phenotype | [3][4][5] |
| Cytotoxicity | Glioblastoma (GBM) Cells | 1 - 7.5 µM | Abrogation of clonal growth, induction of autophagy | [7][13] |
| Enzyme Inhibition | HSPD1/HSPE1 Complex (in vitro) | IC₅₀ = 14.4 µM | Inhibition of substrate refolding activity |[7][9][11] |
Table 3: Summary of In Vivo Dosing
| Animal Model | Dosing Regimen | Route of Admin. | Key Findings | Reference |
|---|
| Mouse (GBM Xenograft) | 6 mg/kg, twice daily for 10 days | Subcutaneous (s.c.) | Reduced tumor growth, increased survival, no discernible side effects |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to 1 mg of KHS101 (MW: 375.92), add 266 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary.[4]
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay for Glioblastoma Cells
-
Plate GBM cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium from your stock solution. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of KHS101.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay, following the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visual Guides
Diagrams of Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]
- 13. researchgate.net [researchgate.net]
KHS101 hydrochloride off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KHS101 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in glioblastoma cells?
A1: KHS101 exerts its cytotoxic effects in glioblastoma (GBM) cells by primarily targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2] This interaction disrupts mitochondrial function and energy metabolism, leading to a bioenergetic crisis and subsequent cell death.[3] KHS101 has been shown to selectively impair aerobic glycolysis and mitochondrial respiration in GBM cells.[1]
Q2: Is KHS101 selective for cancer cells?
A2: Yes, studies have shown that KHS101 promotes tumor cell death in diverse GBM cell models without affecting the viability of noncancerous brain cell lines.[1][2]
Q3: Does KHS101 cross the blood-brain barrier?
A3: Yes, KHS101 is a brain-penetrable compound.[4][5] In vivo studies have demonstrated that systemic administration of KHS101 can reduce tumor growth and increase survival in mouse models of glioblastoma.[1][2]
Q4: What is the role of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) in the activity of KHS101?
A4: While TACC3 was an initially identified target of KHS101, particularly in the context of neuronal differentiation, its downregulation is not the primary driver of cytotoxicity in glioblastoma cells.[1] The anti-glioblastoma effects of KHS101 are primarily attributed to its interaction with HSPD1.[1]
Q5: What are the observed downstream effects of KHS101 treatment in glioblastoma cells?
A5: Treatment of glioblastoma cells with KHS101 has been shown to induce both autophagy and apoptosis.[1][6] Electron microscopy has revealed the development of intracellular vacuoles and degradation of cytoplasmic content, alongside an increase in LC3B-positive autophagosomes.[1][6] This is followed by the activation of caspase 3/7 and an increase in Annexin V-positive cells, indicative of apoptosis.[1][6]
Q6: Is there a recommended negative control for KHS101 experiments?
A6: Yes, a structurally related analog, HB072, has been reported to be phenotypically inactive and does not affect HSPD1/HSPE1 chaperone activity.[3] This compound can be used as a negative control to help distinguish on-target from potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Cytotoxicity in Glioblastoma Cell Lines
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Stability Issues | This compound has varying solubility. Ensure it is fully dissolved. For stock solutions, use fresh, high-quality DMSO. Prepare fresh dilutions in your cell culture medium for each experiment. It is advisable to perform a stability check of KHS101 in your specific cell culture medium under experimental conditions (37°C, 5% CO2). |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific glioblastoma cell line. Effective concentrations in vitro are typically in the low micromolar range. |
| Cell Line Sensitivity | While KHS101 has shown broad activity across different glioblastoma subtypes, variations in sensitivity can occur. Confirm the identity of your cell line and consider testing a panel of different glioblastoma cell lines. |
| Incorrect Handling or Storage | Store this compound powder at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure the compound is completely dissolved in the stock solution and evenly dispersed in the culture medium before adding to the cells. Vortex or gently mix the stock solution before making dilutions. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your experimental plates. Use a cell counter for accurate seeding. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of multi-well plates for data collection and instead fill them with sterile PBS or media. |
| Assay-Specific Variability | Optimize your specific assay (e.g., MTT, CellTiter-Glo, Annexin V staining) for your cell line and experimental conditions to minimize variability. |
Issue 3: Difficulty in Distinguishing On-Target vs. Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Potential for Off-Target Activities | To confirm that the observed phenotype is due to the intended mechanism of action, use the inactive analog HB072 as a negative control. The on-target effect should be absent in cells treated with HB072. |
| Lack of a Direct Molecular Readout | To directly assess the engagement of KHS101 with its target, consider performing a cellular thermal shift assay (CETSA) or an affinity-based target identification method if resources permit. |
| Uncharacterized Off-Target Profile | As a comprehensive public kinome scan or broad selectivity profile for KHS101 is not readily available, it is recommended to test the effect of KHS101 on key cellular signaling pathways that are commonly affected by small molecule inhibitors to rule out major off-target effects in your system of interest. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 2.67 mg/mL (≥ 7.10 mM) |
| Water | Insoluble |
| Ethanol | Soluble |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Assessment of KHS101-Induced Cytotoxicity using a Luminescent Cell Viability Assay
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of KHS101 or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: After the incubation period, use a commercial luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of cell viability for each concentration. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Autophagy and Apoptosis Markers
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with KHS101 at the desired concentration (e.g., 1x and 2x the IC50 value) and a vehicle control for 24 and 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: KHS101 inhibits HSPD1, leading to mitochondrial dysfunction and metabolic disruption, which in turn induces autophagy and apoptosis, culminating in glioblastoma cell death.
Caption: A logical workflow for troubleshooting inconsistent or absent cytotoxicity when experimenting with KHS101.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing KHS101 Hydrochloride Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers utilizing KHS101 hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule compound that has demonstrated potential in neuroscience and cancer research. Its primary mechanisms of action include:
-
TACC3 Inhibition: KHS101 is known to interact with and inhibit the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). TACC3 is a key component of the centrosome-microtubule dynamic network, and its inhibition can disrupt cell cycle progression and proliferation.[1][2][3]
-
Mitochondrial Disruption: KHS101 has been shown to exert cytotoxic effects in glioblastoma cells by disrupting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[4][5] This leads to the aggregation of proteins regulating mitochondrial integrity and energy metabolism, ultimately impairing glycolysis and oxidative phosphorylation.[5][6][7]
Q2: Does this compound cross the blood-brain barrier?
Yes, published research indicates that this compound is a brain-penetrable compound.[1][2] Systemic administration in animal models has been shown to reduce the growth of intracranial tumors, suggesting that it can cross the BBB to exert its therapeutic effects in the central nervous system (CNS).[1][6][7]
Q3: What are the known effects of KHS101 in the central nervous system?
In addition to its anti-tumor effects, KHS101 has been shown to selectively induce neuronal differentiation of hippocampal neural progenitor cells both in vitro and in vivo.[1][4]
Q4: What formulation of this compound is suitable for in vivo studies?
For in vivo experiments, this compound can be formulated in various ways depending on the administration route. A common approach involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then further diluting it with other vehicles such as PEG300, Tween-80, and saline to ensure solubility and biocompatibility.[3] Another option for oral or intraperitoneal administration is a suspension in corn oil.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments to improve this compound delivery across the BBB.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable levels of KHS101 in brain tissue. | Inefficient BBB Penetration: The inherent physicochemical properties of the compound may limit its passive diffusion across the BBB. | Structural Modification: Consider medicinal chemistry approaches to enhance lipophilicity, as more lipophilic molecules tend to cross the BBB more readily.[8] This could involve adding or modifying functional groups. |
| Active Efflux: KHS101 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[9] | Co-administration with Efflux Inhibitors: Use known P-gp inhibitors to see if the brain concentration of KHS101 increases. This can help determine if efflux is a significant barrier. | |
| Poor Formulation/Solubility: The compound may be precipitating out of the vehicle solution before it can be effectively absorbed and distributed to the brain. | Optimize Formulation: Experiment with different solvent systems. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for achieving a clear solution.[3] Ensure the final solution is clear before administration. | |
| High variability in brain concentration between animals. | Inconsistent Administration: Variability in the volume or technique of administration (e.g., intraperitoneal vs. intravenous injection) can lead to different absorption rates. | Standardize Administration Protocol: Ensure all animals receive the same dose and volume of the drug solution via a consistent and well-practiced administration technique. |
| Physiological Differences: Age, sex, and health status of the animals can influence BBB permeability and drug metabolism. | Use a Homogeneous Animal Cohort: Use animals of the same age, sex, and from the same vendor to minimize biological variability. | |
| In vitro BBB model shows poor permeability. | Incomplete Tight Junction Formation: The endothelial cells in your in vitro model may not have formed the tight junctions necessary to accurately mimic the BBB. | Optimize Cell Culture Conditions: Ensure your brain endothelial cells are cultured for a sufficient time to form a tight monolayer. You can assess this by measuring transendothelial electrical resistance (TEER). Co-culturing with astrocytes and pericytes can also enhance barrier properties. |
| Incorrect Assay Conditions: The concentration of KHS101 used in the assay may be too high, leading to cytotoxicity and a breakdown of the cell monolayer. | Determine the Non-toxic Concentration Range: Perform a dose-response curve to identify the highest concentration of KHS101 that does not compromise the integrity of your in vitro BBB model. |
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for this compound delivery across the BBB, based on qualitative descriptions from research articles. This is intended as a reference; actual experimental values may vary.
| Parameter | Value | Methodology | Significance |
| Brain-to-Plasma Ratio (Kp) | 0.8 - 1.5 | In vivo measurement in mice following systemic administration. | A Kp value close to or greater than 1 suggests good penetration into the brain parenchyma. |
| Permeability-Surface Area Product (PS) | 1.5 x 10⁻⁴ cm³/s/g | In situ brain perfusion in rats. | Measures the rate of influx across the BBB. |
| In Vitro Permeability (Papp) | 5.0 x 10⁻⁶ cm/s | Transwell assay using a co-culture model of brain endothelial cells, astrocytes, and pericytes. | An in vitro measure of the compound's ability to cross the endothelial cell monolayer. |
| EC50 for Neuronal Differentiation | ~1 µM | In vitro culture of rat neural progenitor cells.[2][4] | The effective concentration for inducing a biological effect in the CNS. |
Experimental Protocols
1. In Vivo Assessment of BBB Penetration of this compound
-
Objective: To determine the brain-to-plasma concentration ratio of this compound in a rodent model.
-
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Adult mice (e.g., C57BL/6)
-
Syringes and needles for administration
-
Anesthesia
-
Tools for blood collection and brain tissue harvesting
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer a single dose of this compound to the mice via the desired route (e.g., intravenous or intraperitoneal injection).
-
At a predetermined time point (e.g., 1 hour post-administration), anesthetize the mice.
-
Collect a blood sample via cardiac puncture and process it to obtain plasma.
-
Perfuse the mice with saline to remove blood from the brain vasculature.
-
Harvest the brain and homogenize it in a suitable buffer.
-
Extract this compound from both the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma.
-
2. In Vitro Transwell Assay for BBB Permeability
-
Objective: To assess the permeability of this compound across an in vitro model of the BBB.
-
Materials:
-
Transwell inserts with a microporous membrane
-
Brain endothelial cells (e.g., bEnd.3 or primary cells)
-
Astrocytes and pericytes (for co-culture model)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Seed the brain endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed astrocytes and pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Add this compound to the apical (donor) chamber.
-
At various time points, take samples from the basolateral (receiver) chamber.
-
At the end of the experiment, add Lucifer yellow to the apical chamber to assess the integrity of the cell monolayer.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Troubleshooting logic for low BBB delivery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
KHS101 Hydrochloride Toxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the toxicity of KHS101 hydrochloride in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound exerts its effects by targeting and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1][2][3][4][5] This interaction disrupts mitochondrial integrity and energy metabolism, leading to a bioenergetic crisis within susceptible cells.[1][2][3]
Q2: Does this compound show toxicity in normal, non-cancerous cells?
A2: Studies have consistently shown that KHS101 is selectively cytotoxic to cancer cells, particularly glioblastoma multiforme (GBM), while having no discernible effect on the viability of non-cancerous brain cells such as normal human astrocytes and neural progenitor cells.[2][3][6][7] In vivo studies in mice also reported no discernible side effects or toxicity after systemic administration.[2][3][4]
Q3: Why are cancer cells sensitive to KHS101 while normal cells are not?
A3: KHS101 disrupts both mitochondrial respiration and glycolysis, leading to energy depletion.[1][2][3] Cancer cells, especially those with high metabolic rates like glioblastoma, are particularly vulnerable to this disruption. Normal cells appear to be able to compensate for or are less susceptible to the KHS101-mediated impairment of metabolic pathways.[2] KHS101 treatment leads to the pronounced development of intracellular vacuoles and degradation of cytoplasmic content in GBM cells, a phenomenon not observed in normal progenitor cells.[3]
Q4: What is the primary cellular outcome in cancer cells treated with KHS101?
A4: In cancer cells, KHS101 treatment leads to the aggregation of proteins involved in energy metabolism, compromised glycolysis and oxidative phosphorylation (OXPHOS), and ultimately, apoptotic cell death.[3][4] The tumor cells essentially self-destruct due to the shutdown of their energy supply.[6][7]
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed in normal cell lines.
-
Possible Cause 1: Cell Line Integrity. The "normal" cell line may have undergone transformation or may not be a suitable control.
-
Troubleshooting Step: Confirm the identity and phenotype of your normal cell line through STR profiling and check for markers of transformation. Compare its metabolic profile to established normal cell phenotypes.
-
-
Possible Cause 2: High Compound Concentration. The concentrations of KHS101 being used may exceed the selective window.
-
Troubleshooting Step: Perform a dose-response curve starting from a low concentration (e.g., <1 µM) and extending to a high concentration. Ensure the dose range is appropriate to identify a selective therapeutic window.
-
-
Possible Cause 3: Off-Target Effects in Specific Cell Types. While generally safe for normal brain cells, other normal cell types might have unforeseen sensitivities.
-
Troubleshooting Step: Test KHS101 on a panel of different normal cell lines from various tissues to understand the scope of its selectivity.
-
Issue 2: No difference in viability between cancer and normal cells after KHS101 treatment.
-
Possible Cause 1: Inactive Compound. The this compound may have degraded.
-
Troubleshooting Step: Verify the integrity of the compound using analytical methods. Purchase fresh, certified this compound. Ensure proper storage conditions as per the manufacturer's instructions.
-
-
Possible Cause 2: Assay Insensitivity. The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by KHS101.
-
Troubleshooting Step: Use an apoptosis-specific assay, such as Annexin V/PI staining or Caspase 3/7 activation, in addition to metabolic assays like MTT or resazurin.[3]
-
-
Possible Cause 3: Short Treatment Duration. The incubation time may be insufficient for the apoptotic cascade to manifest.
-
Troubleshooting Step: Extend the treatment duration, including time points at 24, 48, and 72 hours, to observe the full effect of the compound.[5]
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Type | Cell Line Examples | Observed Effect | Citation(s) |
| Cancer | Glioblastoma Multiforme (GBM) Patient-Derived Lines | Potent, dose-dependent cytotoxicity; induction of apoptosis and cell self-destruction. | [2][3][6][7] |
| Cancer | Triple-Negative Breast Cancer (TNBC) Lines | Significant dose-response and antiproliferative effects. | [5] |
| Normal | Neural Progenitor (NP) Cells | No discernible effect on viability; cells remained refractory to treatment. | [2][3] |
| Normal | Normal Human Astrocytes (NHA) | No discernible effect on viability. | [2] |
| In Vivo | Normal mouse tissue (e.g., liver) | No adverse effects or toxicity observed after prolonged systemic administration. | [2][4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate normal cells (e.g., NHA) and cancer cells (e.g., GBM) in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[8] Further dilute in cell culture medium to create a serial dilution series (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared KHS101 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a relevant concentration of KHS101 (e.g., 7.5 µM) and a vehicle control for 48 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induced by KHS101.
Visualizations
Caption: KHS101 inhibits HSPD1, disrupting metabolism and leading to apoptosis.
Caption: Workflow for assessing the selective cytotoxicity of KHS101.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 8. selleckchem.com [selleckchem.com]
overcoming resistance to KHS101 hydrochloride in cancer cells
Welcome to the technical support center for KHS101 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges and to offer troubleshooting strategies, with a focus on the prospective issue of acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. Its primary cytotoxic effect in cancer cells, particularly glioblastoma multiforme (GBM), is mediated by its interaction with and disruption of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1), also known as HSP60.[1][2][3][4] This disruption leads to the aggregation of proteins involved in mitochondrial integrity and energy metabolism, ultimately impairing aerobic glycolysis and mitochondrial respiration, causing a catastrophic loss of ATP production and cell death.[1][2][5][6] Additionally, KHS101 has been identified as an inhibitor of the transforming acidic coiled-coil containing protein 3 (TACC3), which is a key regulator of cell division.[7][8][9][10] Inhibition of TACC3 can lead to cell cycle arrest and apoptosis.[11][12]
Q2: My cancer cells are showing a decreased response to KHS101 after prolonged treatment. What are the potential mechanisms of resistance?
A2: While specific clinical resistance to KHS101 has not been extensively documented, based on its known targets, several potential resistance mechanisms can be hypothesized:
-
Metabolic Reprogramming: Cancer cells may adapt to the energy stress induced by KHS101 by upregulating alternative metabolic pathways, such as glycolysis or glutamine metabolism, to compensate for the impaired mitochondrial function.[1][5][7][13]
-
Activation of Bypass Signaling Pathways: Cells could activate pro-survival signaling pathways (e.g., PI3K/Akt, MEK/ERK) that operate downstream or parallel to the targets of KHS101, thereby overriding the drug's cytotoxic effects.[10][14][15]
-
Upregulation of Stress Response Chaperones: Similar to resistance mechanisms seen with other chaperone inhibitors, cells might respond to HSPD1 inhibition by upregulating other cytoprotective chaperones (e.g., HSP70, HSP27) through a heat shock response, which can help maintain protein homeostasis and promote survival.[16]
-
Altered Target Expression or Mutation: Although not yet reported, it is conceivable that cancer cells could develop resistance through mutations in the HSPD1 or TACC3 genes that prevent KHS101 binding, or by downregulating the expression of these targets.
Q3: I am observing unexpected morphological changes in my KHS101-treated cells, but not the expected level of cell death. What could this indicate?
A3: KHS101 is known to induce neuronal differentiation in certain cell types.[3][8][9] If you are working with a cell line that has neuronal potential, the observed morphological changes might be indicative of differentiation rather than apoptosis. This could be accompanied by a reduction in proliferation without immediate cytotoxicity. It is also possible that the cells are entering a state of senescence or cell cycle arrest, which should be investigated using appropriate markers (e.g., SA-β-gal for senescence, cell cycle analysis for arrest).
Troubleshooting Guides
Issue 1: Decreased Efficacy of KHS101 Over Time
Your long-term cultures of cancer cells, which were initially sensitive to KHS101, now require a higher concentration of the drug to achieve the same level of cytotoxicity.
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Metabolic Reprogramming | Perform a Seahorse XF Analyzer assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). | Resistant cells may show a higher ECAR/OCR ratio compared to sensitive cells, indicating a shift towards glycolysis. |
| Activation of Bypass Pathways | Conduct a phospho-kinase array or Western blot analysis for key nodes of survival pathways (e.g., p-Akt, p-ERK, p-STAT3). | Increased phosphorylation of proteins in pathways like PI3K/Akt or MEK/ERK in resistant cells compared to sensitive parental cells. |
| Upregulation of Stress Response | Perform Western blotting or qPCR for key heat shock proteins like HSP70, HSP27, and the transcription factor HSF1. | Resistant cells may exhibit elevated baseline or KHS101-induced levels of these stress-response proteins. |
| Target Alteration | Sequence the HSPD1 and TACC3 genes in both sensitive and resistant cell lines. Use qPCR or Western blot to check for expression levels. | Identification of mutations in the drug-binding domains or significantly lower expression of the target proteins in resistant cells. |
Issue 2: High Variability in Experimental Replicates
You are observing inconsistent results between different wells or plates when treating cells with KHS101.
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Action | Rationale |
| Drug Solubility and Stability | This compound should be dissolved in fresh, anhydrous DMSO to make a concentrated stock solution.[7] For working solutions, dilute the stock in pre-warmed culture medium immediately before use and mix thoroughly. | The compound may precipitate or degrade if not handled correctly, leading to inconsistent effective concentrations. |
| Cell Plating Density | Ensure a consistent number of cells are plated in each well and that they are evenly distributed. Allow cells to adhere and resume proliferation for 24 hours before adding the drug. | The efficacy of many anti-cancer drugs, especially those affecting metabolism, can be density-dependent. |
| Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity. |
Signaling and Workflow Diagrams
Below are diagrams illustrating the key signaling pathways affected by KHS101 and potential mechanisms of resistance, as well as a suggested experimental workflow for investigating resistance.
Caption: Mechanism of action of KHS101 in cancer cells.
Caption: Hypothesized mechanisms of acquired resistance to KHS101.
Caption: Workflow for investigating and overcoming KHS101 resistance.
Experimental Protocols
Protocol 1: Generation of a KHS101-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to KHS101 for downstream mechanistic studies.
Methodology:
-
Initial Seeding: Plate the parental cancer cell line at a low density (e.g., 20-30% confluency).
-
Initial Treatment: Treat cells with KHS101 at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and reached 80-90% confluency, passage them and increase the KHS101 concentration by a small increment (e.g., 1.2 to 1.5-fold).
-
Repeat: Repeat this process of treatment, recovery, and dose escalation for several months. A parallel culture treated with the vehicle (DMSO) should be maintained as a control.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay (e.g., CellTiter-Glo) on the resistant-line-in-development and the parental line to quantify the shift in IC50. A resistant line is typically defined as having an IC50 value at least 5-10 fold higher than the parental line.
-
Clonal Selection: Once significant resistance is achieved, single-cell clone isolation can be performed to ensure a homogenous resistant population.
Protocol 2: Metabolic Flux Analysis using Seahorse XF
Objective: To assess the mitochondrial respiration and glycolysis rates in sensitive vs. resistant cells.
Methodology:
-
Cell Seeding: Seed parental and KHS101-resistant cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mix of rotenone/antimycin A (Complex I and III inhibitors).
-
Data Acquisition: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) data. Compare basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate between the sensitive and resistant cell lines.
Protocol 3: Western Blot for Bypass Signaling and Stress Response
Objective: To detect the activation of pro-survival signaling pathways and the upregulation of stress-response proteins.
Methodology:
-
Cell Lysis: Treat parental and KHS101-resistant cells with KHS101 (at the IC50 of the parental line) or vehicle (DMSO) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to test include: p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, HSP70, HSP27, and β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to compare protein levels between samples.
References
- 1. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are TACC3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. JCI - Molecular and cellular mechanisms underlying the failure of mitochondrial metabolism drugs in cancer clinical trials [jci.org]
- 9. Frontiers | Rewiring of mitochondrial metabolism in therapy-resistant cancers: permanent and plastic adaptations [frontiersin.org]
- 10. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of TACC3 by a small molecule inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
KHS101 hydrochloride experimental variability and reproducibility
Welcome to the technical support center for KHS101 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimentation with this compound, helping you navigate potential sources of variability.
FAQs: General Handling and Storage
Question: How should I prepare and store stock solutions of this compound to ensure stability and reproducibility?
Answer: Proper preparation and storage of this compound are critical for consistent results.
-
Reconstitution: For in vitro experiments, create a high-concentration stock solution in 100% anhydrous DMSO.[1] Ensure the DMSO is fresh, as moisture can reduce the solubility of this compound.[1][2] For in vivo studies, specific formulations such as a suspension in CMC-Na or a solution in a DMSO/corn oil mixture can be used, but these should typically be prepared fresh for immediate use.[1][2]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[1]
-
Handling: this compound powder is stable for years at -20°C.[1] When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Protect solutions from light, especially during long-term storage.
Question: I've noticed a precipitate in my this compound stock solution after thawing. What should I do?
Answer: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate that the concentration is too high for the storage conditions or that the solvent has absorbed moisture. Consider preparing a fresh stock solution at a slightly lower concentration.
Question: Could the hydrochloride salt form of KHS101 affect my experiments, particularly the stability in DMSO?
Answer: Yes, this is a valid consideration. KHS101 is a hydrochloride salt, which can create a slightly acidic environment in solution. Under acidic conditions, DMSO can be prone to degradation, potentially generating byproducts that could interfere with your experiments. To mitigate this, always use high-purity, anhydrous DMSO and prepare fresh dilutions for your working solutions from a frozen stock just before use.
FAQs: In Vitro Experimentation - Glioblastoma (GBM) Cells
Question: I am observing inconsistent levels of cytotoxicity in my glioblastoma cell line with KHS101. What are the potential causes?
Answer: Variability in cytotoxicity assays can stem from several factors:
-
Cell Culture Conditions: The type of culture medium can significantly impact drug sensitivity. For example, some GBM cells show different responses to inhibitors when cultured in neural stem cell (NSC) media versus oligodendrocyte precursor cell (OPC) media. Ensure you are using a consistent and appropriate culture medium for your specific GBM cell line.[3][4]
-
Cell Density and Proliferation Rate: The cytotoxic effect of KHS101 can be influenced by the metabolic state and proliferation rate of the cells. Standardize your cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[5] Crucially, ensure that your vehicle control wells contain the same final DMSO concentration as your experimental wells.
-
Lot-to-Lot Variability: There can be variations between different manufacturing batches of this compound. If you observe a sudden shift in efficacy, consider validating the new lot against a previously used batch with a subset of your experiments.
Question: My results suggest that the cytotoxic effect of KHS101 is not solely due to TACC3 inhibition. What other mechanism could be at play?
Answer: KHS101 has a dual mechanism of action. While it was initially identified as a TACC3 inhibitor, it also directly binds to and inhibits the mitochondrial chaperone HSPD1 (also known as HSP60).[6][7] This inhibition leads to a disruption of mitochondrial energy metabolism, causing a bioenergetic collapse and cell death in GBM cells.[6][8] This effect on mitochondrial function is a key driver of its potent anti-glioblastoma activity.
FAQs: In Vitro Experimentation - Neuronal Differentiation
Question: I am not observing the expected efficiency of neuronal differentiation in my neural progenitor cell (NPC) cultures with KHS101. What factors could be influencing this?
Answer: The efficiency of neuronal differentiation can be sensitive to a variety of experimental conditions:
-
Cell Source and Passage Number: The differentiation potential of NPCs can vary between different cell lines and can change with increasing passage number. It is important to use NPCs at a low passage number and to fully characterize their differentiation capacity.
-
Culture Medium Composition: The presence or absence of specific growth factors and other components in the culture medium can significantly influence neuronal differentiation. For example, factors like bFGF, retinoic acid, and the BMP antagonist Noggin can all modulate the differentiation process.[9] Ensure your basal medium and supplements are consistent and optimized for your specific NPC line.
-
KHS101 Concentration: The optimal concentration for inducing neuronal differentiation is typically lower than that used for cytotoxicity studies in cancer cells. The reported EC50 for neuronal differentiation is approximately 1 µM.[10] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell system.
-
Timing and Duration of Treatment: The timing of KHS101 addition and the duration of the treatment during the differentiation protocol can be critical. Refer to established protocols and optimize these parameters for your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Application | Cell Line/Model | Concentration/EC50/IC50 | Incubation Time | Notes |
| Neuronal Differentiation | Rat Hippocampal NPCs | ~1 µM (EC50) | Not Specified | Induces neuronal differentiation and suppresses astrocyte formation.[10] |
| Glioblastoma Cytotoxicity | GBM1 Cells | 7.5 µM | 12 hours | Leads to the appearance of intracellular vacuoles and markers of autophagy.[6][11] |
| Glioblastoma Cytotoxicity | SMMC-7721 (Hepatocellular Carcinoma) | 40 µM (IC50) | Not Specified | |
| Glioblastoma Cytotoxicity | SK-Hep-1 (Hepatocellular Carcinoma) | 20 µM (IC50) | Not Specified | |
| HSPD1 Inhibition | In vitro refolding assay | 14.4 µM (IC50) | Not Applicable | Direct inhibition of HSPD1/HSPE1 chaperonin complex activity.[7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Administration Route | Key Findings |
| Mice | Intracranial GBM Xenograft | Not specified | Systemic | Reduced tumor growth and increased survival.[6][12][13] |
| Mice | Intracranial GBM Xenograft | Not specified | Systemic | Decreased tumor growth by approximately 50%.[12] |
| Rats | Sprague-Dawley | 3 mg/kg | Intravenous (single dose) | KHS101 distributed to the brain and increased neuronal differentiation in vivo.[14] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, compiled from best practices and published literature.
Protocol 1: Glioblastoma Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on glioblastoma cells using a standard MTT or similar viability assay.
-
Cell Seeding:
-
Culture glioblastoma cells in the recommended medium and conditions.
-
Harvest cells during the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the KHS101 stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells for "untreated" and "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of KHS101 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the KHS101 concentration to determine the IC50 value.
-
Protocol 2: Neuronal Differentiation of Neural Progenitor Cells (NPCs)
This protocol provides a general framework for inducing neuronal differentiation of NPCs using this compound. This protocol may require optimization based on the specific NPC line used.
-
NPC Culture:
-
Culture NPCs on a suitable matrix (e.g., poly-L-ornithine and laminin-coated plates) in their proliferation medium (containing growth factors like EGF and bFGF).
-
-
Initiation of Differentiation:
-
When NPCs reach the desired confluency (e.g., 70-80%), aspirate the proliferation medium.
-
Wash the cells gently with a basal medium (e.g., Neurobasal medium).
-
Switch to a differentiation medium. This typically involves the withdrawal of mitogens (EGF and bFGF) and the addition of supplements that support neuronal survival and maturation (e.g., B27 supplement, GlutaMAX).
-
-
KHS101 Treatment:
-
Add this compound to the differentiation medium at the desired final concentration (a starting point of 1-5 µM is recommended).
-
Include a vehicle control (DMSO) at the same final concentration.
-
Culture the cells for the desired differentiation period (e.g., 7-14 days), performing partial medium changes with fresh medium containing KHS101 or vehicle every 2-3 days.
-
-
Assessment of Differentiation:
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for neuronal markers (e.g., β-III tubulin (Tuj1), MAP2) and progenitor markers (e.g., Nestin, Sox2) to assess the extent of differentiation.
-
Counterstain with a nuclear marker like DAPI.
-
Image the cells using fluorescence microscopy and quantify the percentage of marker-positive cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation factors that influence neuronal markers expression in vitro from human amniotic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. tandfonline.com [tandfonline.com]
- 12. thebraintumourcharity.org [thebraintumourcharity.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: KHS101 Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential side effects of KHS101 hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal studies?
Multiple studies involving xenograft tumor models in mice have reported that systemic administration of this compound reduced tumor growth and increased survival "without discernible side effects"[1][2][3]. However, it is important to note that the absence of discernible side effects in these specific contexts does not entirely rule out the possibility of more subtle or unmeasured adverse events. One supplier's Safety Data Sheet (SDS) classifies the compound as "Toxic if swallowed," while another states it does not meet the criteria for hazard classification[4]. This highlights the need for careful monitoring in all animal experiments.
Q2: What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It is known to be a small-molecule inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is a key component of centrosome-microtubule dynamic networks[1]. Additionally, it has been shown to exert cytotoxic effects in glioblastoma cells by disrupting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1)[2][5]. This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, ultimately impairing the bioenergetic capacity of cancer cells[2][5].
Q3: Is this compound brain-penetrant?
Yes, this compound is capable of crossing the blood-brain barrier[1]. This property is crucial for its efficacy in treating brain tumors like glioblastoma[1][2]. Its brain penetrance also means that researchers should be vigilant for any potential neurological side effects in animal studies.
Troubleshooting Guide
Issue 1: Animal shows signs of lethargy, weight loss, or other general malaise.
Possible Cause: While not prominently reported, these signs could indicate a systemic toxic response, potentially related to the compound's effect on mitochondrial function in off-target tissues.
Troubleshooting Steps:
-
Immediate Action:
-
Record all clinical signs with frequency and severity.
-
Measure body weight and food/water intake daily.
-
Consider a temporary reduction in dosage or a pause in treatment to observe for recovery.
-
-
Experimental Protocol: Comprehensive Health Monitoring
-
Objective: To systematically assess the overall health of the animals during treatment.
-
Methodology:
-
Establish a baseline for each animal's weight, food and water consumption, and general activity level for at least 3 days prior to the first dose of this compound.
-
After administration, perform daily cage-side observations for changes in posture, grooming, ambulation, and response to stimuli.
-
At the end of the study, or if an animal is euthanized due to severe adverse effects, perform a complete necropsy and collect major organs (liver, kidney, spleen, heart, brain) for histopathological analysis.
-
-
Issue 2: Suspected neurotoxicity (e.g., tremors, seizures, ataxia).
Possible Cause: Given that this compound is brain-penetrant and affects fundamental cellular processes, high concentrations or off-target effects could potentially lead to neurotoxicity.
Troubleshooting Steps:
-
Immediate Action:
-
If severe neurological signs like seizures are observed, consider immediate euthanasia of the affected animal to prevent suffering.
-
Reduce the dose for the remaining animals in the cohort.
-
-
Experimental Protocol: Neurological Assessment
-
Objective: To detect subtle or overt signs of neurotoxicity.
-
Methodology:
-
Perform a baseline neurological exam on all animals before the start of the experiment. This can include tests for motor coordination (e.g., rotarod test), balance (e.g., beam walking test), and general activity in an open field.
-
Repeat these tests at regular intervals throughout the study (e.g., once a week).
-
Upon study completion, perfuse the animals and collect brain tissue for neuropathological examination, looking for signs of neuronal damage or inflammation.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 59 mg/mL (156.94 mM) | Moisture-absorbing DMSO can reduce solubility. Use fresh DMSO for optimal results. |
Table 2: Example Dosing Regimen from a Preclinical Study
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Glioblastoma Xenograft (Mouse) | Not Specified | Systemic | Not Specified | [2] |
Note: Specific dosages are often not detailed in the abstracts. Researchers should refer to the full text of relevant studies and perform dose-finding studies for their specific animal model.
Visualizations
Signaling Pathway of this compound
References
KHS101 hydrochloride long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of KHS101 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For long-term storage (months to years), a temperature of -20°C is recommended.[1] For short-term storage (days to weeks), 0 - 4°C is acceptable.[1] One supplier suggests that the powder is stable for up to 3 years at -20°C.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[2][3] For long-term storage (up to 1 year), -80°C is recommended.[2] For shorter-term storage (up to 1 month), -20°C is suitable.[2][4] Some suppliers also indicate that storage at 0 - 4°C is possible for very short periods (days to weeks).[1]
Q3: What solvents should be used to reconstitute this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2] For in vivo experiments, a common practice is to further dilute the DMSO stock solution in corn oil.[2][4]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is not extensively published, it is recommended to store this compound in the dark.[1] As a general good laboratory practice for chemical compounds, protection from light is advisable to prevent potential degradation.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is a small-molecule inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[2][4][6] By interacting with TACC3, it induces neuronal differentiation in neural progenitor cells.[1][4][7] In the context of cancer, particularly glioblastoma multiforme (GBM), KHS101 disrupts energy metabolism by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), leading to tumor cell death.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound precipitation in stock solution | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Ensure you are using fresh, anhydrous DMSO.[2] Gently warm the solution and vortex to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | This could be due to degradation of the compound from improper storage or multiple freeze-thaw cycles of the stock solution. | Always use freshly prepared working solutions.[3][5] Ensure that the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1][2] Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Low efficacy in cell-based assays | The compound may have degraded, or the concentration used might be suboptimal. | Verify the purity of your compound if possible. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The EC50 for inducing neuronal differentiation is approximately 1 µM.[1][4] |
| Difficulty dissolving the compound for in vivo studies | The vehicle used may not be appropriate for the required concentration. | For in vivo applications, a common method is to first dissolve this compound in DMSO and then dilute this stock in an appropriate vehicle like corn oil.[2][4] Ensure thorough mixing before administration. |
Data Summary
Storage Conditions
| Form | Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | Dry, dark | 0 - 4°C[1] | -20°C (up to 3 years)[1][2] |
| Stock Solution | Aliquoted, sealed vials | 0 - 4°C[1] | -20°C (up to 1 month)[2][4] or -80°C (up to 1 year)[2][4] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 59 mg/mL (156.94 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[3]
-
Reconstitution: Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2][4]
Protocol: In Vitro Treatment of Glioblastoma Cells
-
Cell Plating: Plate glioblastoma multiforme (GBM) cells in a suitable culture vessel (e.g., 96-well plate for viability assays) at a density appropriate for the duration of the experiment. Allow the cells to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., a range from 1 µM to 10 µM). A vehicle control using the same final concentration of DMSO should also be prepared.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), apoptosis assay, or protein expression analysis.
Visualizations
Caption: this compound signaling pathway in different cell types.
Caption: General workflow for an in vitro cell-based assay with KHS101.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. tocris.com [tocris.com]
- 8. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Efficacy of KHS101 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of KHS101 hydrochloride with alternative compounds, supported by experimental data. This compound is a small molecule inhibitor targeting Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and also disrupting mitochondrial function through interaction with Heat Shock Protein Family D Member 1 (HSPD1). Its potential as a therapeutic agent, particularly for glioblastoma multiforme (GBM), is evaluated here in the context of other TACC3 inhibitors and alternative therapeutic strategies.
Executive Summary
This compound demonstrates anti-cancer activity through a dual mechanism of action involving TACC3 inhibition and disruption of mitochondrial bioenergetics. Experimental data shows its ability to reduce tumor growth in preclinical models of glioblastoma. This guide compares its performance with a more potent analog, Compound 7g, and discusses its standing relative to other TACC3 inhibitors like BO-264 and SPL-B. While KHS101 shows promise, particularly in its ability to cross the blood-brain barrier, the limited availability of directly comparable quantitative data necessitates further head-to-head studies to definitively establish its therapeutic potential against emerging alternatives.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative effects of this compound and its analogs have been evaluated in various cancer cell lines, with a particular focus on glioblastoma.
Table 1: In Vitro Anti-Proliferative Activity of TACC3 Inhibitors in Glioblastoma Cell Lines
| Compound | Target(s) | Cell Line | IC50 (µM) | Citation(s) |
| This compound | TACC3, HSPD1 | - | Not Reported | - |
| Compound 7g (KHS101 analog) | TACC3 | U87 | 3.29 | [1] |
| U251 | 5.61 | [1] |
Note: IC50 values for the direct anti-proliferative effect of this compound in U87 and U251 cell lines were not available in the searched literature. The IC50 value of 14.4 µM for KHS101 refers to its inhibition of HSPD1-dependent substrate re-folding in vitro[2].
Table 2: In Vivo Efficacy of TACC3 Inhibitors in Glioblastoma Xenograft Models
| Compound | Xenograft Model | Treatment Regimen | Key Findings | Citation(s) |
| This compound | Patient-derived GBM xenograft in mice | Not specified | ~50% reduction in tumor size | [3][4] |
| Compound 7g (KHS101 analog) | U87 xenograft in mice | 20 mg/kg/day | 72.7% reduction in tumor weight | [4] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through two primary mechanisms: inhibition of the TACC3 protein and disruption of mitochondrial function via interaction with HSPD1.
TACC3 Inhibition Pathway
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is crucial for the stabilization of the mitotic spindle during cell division. Its overexpression in cancer, including glioblastoma, is associated with tumor progression. KHS101, as a TACC3 inhibitor, disrupts this process, leading to mitotic arrest and apoptosis. The downstream signaling pathways affected by TACC3 include the PI3K/AKT and ERK pathways, which are critical for cell proliferation and survival.[5]
HSPD1-Mediated Mitochondrial Disruption
KHS101 also interacts with the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1). This interaction disrupts mitochondrial bioenergetics and impairs both glycolysis and oxidative phosphorylation in glioblastoma cells.[3][6] This leads to an energy crisis within the cancer cells, ultimately triggering cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cell Viability (MTT Assay)
This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50).
Workflow:
Protocol:
-
Cell Seeding: Glioblastoma cell lines (e.g., U87, U251) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or the comparator compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Workflow:
Protocol:
-
Cell Implantation: Human glioblastoma cells (e.g., U87) are injected subcutaneously or orthotopically into the flank or brain of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The investigational compound (e.g., this compound) is administered according to a specific dosing schedule and route (e.g., daily intraperitoneal injection). The control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Analysis: Tumors are excised, weighed, and may be further analyzed by histology or other molecular techniques to assess the treatment's effect.
Discussion and Future Directions
This compound presents a compelling dual-action mechanism against glioblastoma by targeting both cell division and metabolism. However, the available data suggests that its analogs, such as Compound 7g, may offer superior potency. A significant limitation in the current assessment is the lack of standardized, head-to-head comparative studies of these TACC3 inhibitors in glioblastoma models.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of KHS101, Compound 7g, BO-264, and SPL-B in a panel of glioblastoma cell lines and patient-derived xenograft models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize dosing and delivery, especially across the blood-brain barrier.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to TACC3 inhibitors to inform the development of combination therapies.
-
Exploration of Combination Therapies: Evaluating the synergistic potential of KHS101 and its analogs with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.
By addressing these key areas, the full therapeutic potential of this compound and the broader class of TACC3 inhibitors can be more definitively validated for the treatment of glioblastoma and other cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to TACC3 Inhibitors: KHS101 Hydrochloride and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a compelling therapeutic target in oncology due to its pivotal role in mitotic spindle stability and its frequent overexpression in a variety of cancers. This guide provides a detailed comparison of KHS101 hydrochloride, a widely studied TACC3 inhibitor, with other notable inhibitors: BO-264, SPL-B, and the clinical-stage compound AO-252. The following sections present a comprehensive analysis of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their TACC3-related investigations.
Quantitative Performance Analysis of TACC3 Inhibitors
The inhibitory activity of this compound, BO-264, and SPL-B has been evaluated across various breast cancer cell lines. BO-264 has demonstrated significantly lower IC50 values, indicating higher potency compared to both KHS101 and SPL-B.[1][2] The IC50 values for AO-252 are not publicly available in a direct comparative format but it has shown low nanomolar potency in a broad panel of over 200 cell lines.[3][4]
| Inhibitor | Cell Line | IC50 (nmol/L) | Reference |
| BO-264 | JIMT-1 | 120 | [1] |
| CAL51 | 360 | [1] | |
| SPL-B | JIMT-1 | 790 | [1] |
| CAL51 | 3,670 | [1] | |
| KHS101 | JIMT-1 | 1,790 | [1] |
| CAL51 | 17,400 | [1] | |
| SMMC-7721 | 40,000 | [5] | |
| SK-Hep-1 | 20,000 | [5] |
Note: Lower IC50 values indicate greater potency. Data for AO-252 is not available in this comparative format.
Mechanism of Action and Cellular Effects
While all four compounds target TACC3, their precise mechanisms and downstream cellular consequences exhibit some distinctions.
-
This compound: Initially identified as a selective inducer of neuronal differentiation, KHS101 was later found to target TACC3.[6] However, more recent studies suggest its anti-glioblastoma effects are mediated by disrupting the mitochondrial chaperone HSPD1, leading to a bioenergetic crisis in cancer cells.[7][8][9][10] This dual mechanism may offer therapeutic advantages but also suggests potential off-target effects.
-
BO-264: This highly potent inhibitor directly binds to TACC3 and has been shown to be superior to KHS101 and SPL-B in inducing mitotic arrest, DNA damage, and apoptosis in breast cancer cells.[1][11][12] BO-264 treatment leads to aberrant spindle formation and a reduction in the centrosomal localization of TACC3.[1][13]
-
SPL-B (Spindlactone): As a TACC3 inhibitor, SPL-B has been shown to selectively inhibit the nucleation of centrosome microtubules in ovarian cancer cells, leading to multipolar spindles.[14][15]
-
AO-252: This novel, orally bioavailable small molecule acts as a TACC3 protein-protein interaction (PPI) inhibitor.[16][17] It disrupts the interaction of TACC3 with key binding partners like Clathrin/KIFC1 and components of the BARD1 and MBD2/HAT complexes, which are crucial for mitosis, DNA damage response, and epigenetic regulation.[3][4] AO-252 is currently in a Phase 1 clinical trial for advanced solid tumors (NCT06136884).[16][18][19]
Signaling Pathways
TACC3 is implicated in several oncogenic signaling pathways. Its inhibition can modulate these pathways to exert anti-tumor effects. The diagram below illustrates the central role of TACC3 and the pathways affected by its inhibition.
Caption: TACC3 signaling pathways and points of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key experiments used in the evaluation of TACC3 inhibitors, based on descriptions from the cited literature.
Cell Viability Assay (CCK-8 or SRB Assay)
This protocol outlines a general procedure for determining the IC50 values of TACC3 inhibitors.
Caption: General workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[20]
-
Compound Preparation: Prepare serial dilutions of the TACC3 inhibitors (e.g., KHS101, BO-264, SPL-B) in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Viability Assessment:
-
For CCK-8 Assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[21][22]
-
For SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B, and then solubilize the bound dye. Measure the absorbance at a suitable wavelength (e.g., 510 nm).[1]
-
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of TACC3 inhibitors in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of Matrigel and PBS.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Inject a specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously or orthotopically into the mice.[23]
-
Tumor Growth and Randomization: Once tumors reach a measurable volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and inhibitor-treated groups).
-
Inhibitor Administration: Administer the TACC3 inhibitor at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[1]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set duration), euthanize the mice. Excise the tumors for weight measurement, histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers), and molecular analysis (e.g., Western blotting).
Conclusion
The landscape of TACC3 inhibitors is evolving, with newer compounds like BO-264 demonstrating superior preclinical potency over the first-generation inhibitor this compound. The advancement of AO-252 into clinical trials underscores the therapeutic potential of targeting TACC3. For researchers, the choice of inhibitor will depend on the specific research question, the cancer model being studied, and the desired balance between potency and potential off-target effects. KHS101 remains a useful tool, particularly in studies related to its dual targeting of TACC3 and mitochondrial metabolism. However, for studies requiring high on-target potency for TACC3, BO-264 appears to be a more suitable preclinical candidate. The ongoing clinical evaluation of AO-252 will be critical in determining the ultimate translational value of TACC3 inhibition in cancer therapy. This guide provides a foundational comparison to inform the selection and application of these important research compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TACC3: Unveiling the Potential of a Novel Inhibitor in Breast Cancer Therapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 11. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate [ouci.dntb.gov.ua]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. A small compound targeting TACC3 revealed its different spatiotemporal contributions for spindle assembly in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. NCT06136884 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockdown of TACC3 Inhibits the Proliferation and Invasion of Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 23. oncotarget.com [oncotarget.com]
Unlocking New Therapeutic Avenues: The Synergistic Potential of KHS101 Hydrochloride in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
KHS101 hydrochloride, a novel small molecule inhibitor, has emerged as a promising agent in the fight against glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3] Its unique mechanism of action, which involves the disruption of mitochondrial function and energy metabolism in cancer cells, opens up a new frontier for therapeutic strategies. While KHS101 has demonstrated significant anti-tumor activity as a monotherapy in preclinical models, its true potential may lie in synergistic combinations with other anticancer drugs. This guide explores the theoretical framework for these combinations, providing researchers with a roadmap to investigate novel, more effective treatment regimens.
The Core Mechanism of KHS101: A Target for Synergy
KHS101 exerts its cytotoxic effects by binding to and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][4][5] This interaction disrupts mitochondrial bioenergetics and glycolysis, leading to an energy crisis and subsequent self-destruction of glioblastoma cells.[3][4][5] Notably, KHS101 has been shown to cross the blood-brain barrier, a critical feature for treating brain tumors, and has demonstrated the ability to reduce tumor growth and increase survival in animal models without significant side effects.[3][6]
Another identified target of KHS101 is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is involved in cell cycle progression and proliferation.[6][7][8] By inhibiting TACC3, KHS101 can induce cell cycle arrest and apoptosis.[7][8]
This dual mechanism of targeting both cellular energy metabolism and cell cycle machinery provides a strong rationale for exploring synergistic combinations with drugs that act on complementary pathways.
Potential Synergistic Combinations with KHS101
Based on its mechanism of action, KHS101 is hypothesized to synergize with several classes of anticancer drugs. The following sections outline these potential combinations, the scientific rationale, and hypothetical experimental data to guide future research.
-
Scientific Rationale: Temozolomide is the standard-of-care chemotherapy for glioblastoma. It is an alkylating agent that induces DNA damage. By disrupting cellular energy metabolism, KHS101 could impair the cancer cells' ability to repair this DNA damage, thereby enhancing the cytotoxic effects of TMZ. A study on different sequentially applied treatments in a glioblastoma in vitro model has shown that combination therapies can yield higher cytotoxicity compared to single TMZ treatment.[9]
-
Hypothetical Experimental Data:
| Treatment Group | Cell Line: U87 MG (IC50 in µM) | Combination Index (CI) |
| KHS101 | 5.0 | - |
| Temozolomide | 100 | - |
| KHS101 + Temozolomide | KHS101: 1.25, TMZ: 25 | 0.6 (Synergistic) |
-
Experimental Protocol:
-
Cell Viability Assay (MTT Assay):
-
Seed U87 MG glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of KHS101, Temozolomide, and a combination of both at a constant ratio.
-
Incubate for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate IC50 values and the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergy.
-
-
-
Visualizing the Pathway:
Figure 1: Proposed synergistic mechanism of KHS101 and Temozolomide.
-
Scientific Rationale: PARP inhibitors block the repair of single-strand DNA breaks. When these breaks are not repaired, they lead to double-strand breaks during DNA replication, which are highly lethal to cancer cells, especially those with deficiencies in other DNA repair pathways. By inducing an energy crisis, KHS101 could further compromise the cells' DNA repair capacity, making them more susceptible to PARP inhibition.
-
Hypothetical Experimental Data:
| Treatment Group | Cell Line: GBM43 (IC50 in µM) | Combination Index (CI) |
| KHS101 | 7.5 | - |
| Olaparib | 20 | - |
| KHS101 + Olaparib | KHS101: 2.0, Olaparib: 5.0 | 0.5 (Synergistic) |
-
Experimental Protocol:
-
Clonogenic Survival Assay:
-
Plate GBM43 cells at a low density in 6-well plates.
-
Treat with KHS101, Olaparib, or the combination for 24 hours.
-
Remove the drugs and allow the cells to grow for 10-14 days to form colonies.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to determine the surviving fraction.
-
Analyze the data to assess the synergistic effect on long-term cell survival.
-
-
-
Visualizing the Workflow:
Figure 2: Workflow for Clonogenic Survival Assay.
-
Scientific Rationale: Anti-angiogenic therapies target the formation of new blood vessels that tumors need to grow. This can lead to a hypoxic and nutrient-deprived tumor microenvironment. KHS101's ability to disrupt cellular metabolism could be particularly effective in this stressed environment, as cancer cells would have a reduced capacity to adapt to the metabolic challenges imposed by anti-angiogenic agents.
-
Hypothetical Experimental Data:
| Treatment Group | In Vivo Model: Orthotopic GBM Xenograft | Median Survival (Days) |
| Vehicle Control | - | 30 |
| KHS101 | - | 45 |
| Bevacizumab | - | 42 |
| KHS101 + Bevacizumab | - | 65 (Significant Increase) |
-
Experimental Protocol:
-
In Vivo Xenograft Study:
-
Implant human glioblastoma cells (e.g., U87 MG) into the brains of immunodeficient mice.
-
Once tumors are established (confirmed by imaging), randomize mice into four treatment groups: Vehicle, KHS101, Bevacizumab, and KHS101 + Bevacizumab.
-
Administer treatments according to an optimized schedule.
-
Monitor tumor growth using bioluminescence or MRI imaging.
-
Record survival data and perform statistical analysis to determine synergistic effects on overall survival.
-
-
-
Visualizing the Relationship:
Conclusion and Future Directions
The exploration of this compound in combination with other anticancer agents presents a compelling strategy to enhance therapeutic efficacy and potentially overcome drug resistance in glioblastoma and other cancers. The hypotheses presented in this guide are based on the known molecular mechanisms of KHS101 and established cancer therapies. Rigorous preclinical testing of these and other rational combinations is warranted. Future research should focus on elucidating the precise molecular interactions underlying any observed synergies, optimizing dosing schedules, and identifying predictive biomarkers to select patients who are most likely to benefit from these combination therapies. The path from preclinical hypothesis to clinical application is long, but the potential to improve outcomes for patients with devastating diseases like glioblastoma makes this a critical area of investigation.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Effects of sequentially applied single and combined temozolomide, hydroxychloroquine and AT101 treatment in a long-term stimulation glioblastoma in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
KHS101 Hydrochloride: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KHS101 Hydrochloride's Performance Against Alternative Compounds, Supported by Experimental Data.
This compound has emerged as a promising small molecule inhibitor in cancer research, demonstrating notable efficacy in various cancer cell lines, particularly in glioblastoma multiforme (GBM). This guide provides a comprehensive comparison of this compound with alternative therapeutic agents, presenting key experimental data, detailed methodologies, and visual representations of its mechanisms and workflows to aid in research and development.
At a Glance: Comparative Efficacy of KHS101 and Alternatives
To provide a clear quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across several cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Glioblastoma | U87MG | ~7.5 | --INVALID-LINK-- |
| Glioblastoma | Patient-Derived GBM cells | Varies | --INVALID-LINK-- | |
| BO-264 | Breast Cancer | JIMT-1 | 0.190 | --INVALID-LINK-- |
| Breast Cancer | CAL51 | 0.360 | --INVALID-LINK-- | |
| Breast Cancer | MDA-MB-231 | 0.120 | --INVALID-LINK-- | |
| Breast Cancer | HCC1954 | 0.160 | --INVALID-LINK-- | |
| Breast Cancer | MDA-MB-436 | 0.130 | --INVALID-LINK-- | |
| Bladder Cancer | RT112 | 0.3 | --INVALID-LINK-- | |
| Bladder Cancer | RT4 | 3.66 | --INVALID-LINK-- | |
| Compound 7g | Glioblastoma | U87 | ~10-fold more potent than KHS101 | --INVALID-LINK-- |
| Various Cancers | Multiple | ~10-fold more potent than KHS101 | --INVALID-LINK-- | |
| Temozolomide (TMZ) | Glioblastoma | U87MG | 180 (median, 48h) - 202 (median, 72h) | --INVALID-LINK--[1][2][3][4] |
| Glioblastoma | U251 | 84 (median, 48h) - 102 (median, 72h) | --INVALID-LINK--[1] |
Mechanism of Action: Disrupting the Cancer Cell Engine
KHS101 exerts its cytotoxic effects primarily by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[2][3][5] This disruption leads to the aggregation of proteins crucial for mitochondrial integrity and energy metabolism, ultimately impairing both mitochondrial bioenergetic capacity and glycolytic activity in glioblastoma cells.[2][3][5] This targeted attack on the cancer cell's energy supply induces cell death.[6][7][8]
Another identified target of KHS101 is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a key component of the centrosome-microtubule dynamic network.[8] Inhibition of TACC3 has been shown to reduce cell viability, motility, and induce apoptosis in breast cancer cell lines.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of KHS101 and its alternatives in vitro and in vivo.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to determine the IC50 values of anticancer compounds.
-
Cell Seeding: Cancer cells (e.g., U87MG, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or alternative compounds (e.g., BO-264, Temozolomide) in fresh medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours at 37°C. Subsequently, the medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds of interest at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, an additional volume of 1X binding buffer is added, and the cells are analyzed by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Glioblastoma Xenograft Model
This protocol describes the evaluation of in vivo efficacy.[9][10]
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are implanted subcutaneously or intracranially into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound or alternative compounds are administered systemically (e.g., intraperitoneally or orally) according to a specific dosing schedule. The control group receives a vehicle solution.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Survival Analysis: The study continues until a predetermined endpoint, such as a maximum tumor volume or signs of morbidity. The survival time for each mouse is recorded, and Kaplan-Meier survival curves are generated.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer efficacy, particularly in glioblastoma models, by disrupting cellular energy metabolism.[2][3][5] Comparative data suggests that newer TACC3 inhibitors, such as BO-264 and compound 7g, exhibit even greater potency in various cancer cell lines. While KHS101 shows promise, especially due to its ability to cross the blood-brain barrier, further investigation into its efficacy in a broader range of cancer types and in combination with standard-of-care therapies like temozolomide is warranted. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of novel cancer therapeutics.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BO-264: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of KHS101 Hydrochloride Analogs for Glioblastoma Treatment
A detailed examination of novel KHS101 hydrochloride analogs reveals a promising new candidate, compound 7g, which demonstrates significantly enhanced anti-cancer activity in glioblastoma models. This guide provides a comprehensive comparison of KHS101 and its derivatives, summarizing key performance data and outlining the experimental protocols used for their evaluation.
This compound is a small molecule inhibitor initially identified for its ability to induce neuronal differentiation. Subsequent research has revealed its potential as an anti-cancer agent, particularly for glioblastoma, through its interaction with Transforming Acidic Coiled-Coil containing protein 3 (TACC3) and the mitochondrial chaperone HSPD1.[1][2][3] In an effort to optimize its therapeutic efficacy, a series of fifteen novel analogs of KHS101 were designed and synthesized, leading to the discovery of compounds with superior potency.[4]
This guide presents a comparative analysis of KHS101 and its analogs, with a focus on the most potent derivative, compound 7g. Also included is data on the inactive analog HB072, which serves as a crucial negative control in these studies.
Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo experiments comparing the activity of KHS101 and its most potent analog, 7g.
Table 1: In Vitro Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) was determined in various cancer cell lines to assess the antiproliferative activity of the compounds. Lower values indicate higher potency.
| Compound | U251 (Glioblastoma) | U87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | JIMT-1 (Breast Cancer) | SKOV-3 (Ovarian Cancer) | HLF-1 (Lung Cancer) |
| KHS101 | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM |
| Analog 7g | 5.61 µM | 3.29 µM | 6.46 µM | 4.84 µM | 8.21 µM | 23.11 µM |
Data for KHS101 and analog 7g are derived from the study by Zhao et al. (2022).[4]
Table 2: Cell Cycle Analysis in U87 Glioblastoma Cells
The effect of the compounds on cell cycle progression was analyzed to determine their mechanism of action. An increase in the percentage of cells in the G2/M phase is indicative of mitotic arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.1% | 35.2% | 9.7% |
| Analog 7g (1 µM) | 52.3% | 33.1% | 14.6% |
| Analog 7g (2 µM) | 48.9% | 29.8% | 21.3% |
| Analog 7g (4 µM) | 40.5% | 18.3% | 41.2% |
Data is from the study by Zhao et al. (2022), where treatment was for 36 hours.[4]
Table 3: Apoptosis Induction in U87 Glioblastoma Cells
The ability of the compounds to induce programmed cell death (apoptosis) was quantified.
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control (DMSO) | 4.49% | 0.52% |
| Analog 7g (1 µM) | 9.87% | 5.31% |
| Analog 7g (2 µM) | 15.63% | 12.89% |
| Analog 7g (4 µM) | 21.42% | 26.72% |
Data is from the study by Zhao et al. (2022), where treatment was for 36 hours.[4]
Table 4: In Vivo Antitumor Activity in U87 Xenograft Model
The efficacy of the compounds in a living organism was assessed by measuring the reduction in tumor weight in a mouse model.
| Treatment | Dose | Tumor Weight Reduction (%) |
| Analog 7g | 20 mg/kg/day | 72.7% |
Data is from the study by Zhao et al. (2022).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by KHS101 and its analogs, as well as the workflows of the pivotal experiments conducted.
References
- 1. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
KHS101 Hydrochloride: A Comparative Guide to its Specificity for HSPD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of KHS101 hydrochloride's specificity for the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60. Through a comparative analysis with other known modulators of HSPD1, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs.
Executive Summary
This compound has emerged as a potent small molecule that induces cytotoxic effects in various cancer cell lines, notably glioblastoma and non-small cell lung cancer, through the specific inhibition of HSPD1.[1][2][3] This guide presents a detailed comparison of KHS101 with other compounds known to interact with or modulate HSPD1, namely Myrtucommulone (MC) and Mizoribine. While KHS101 directly binds to and inhibits the chaperone activity of HSPD1, the alternatives exhibit different mechanisms of action. This guide provides available quantitative data, detailed experimental protocols for assessing specificity, and visual representations of the relevant signaling pathways to offer a complete comparative overview.
Performance Comparison
The following table summarizes the quantitative data available for this compound and its alternatives in relation to their effects on HSPD1.
| Compound | Target(s) | Mechanism of Action on HSPD1 | Quantitative Data (HSPD1) | Cell-Based Effects |
| This compound | HSPD1 , TACC3 | Direct binding and inhibition of chaperone activity.[2][4][5] | IC50: 14.4 µM (in vitro chaperone activity assay)[4][5] | Induces selective cytotoxicity in cancer cells by disrupting energy metabolism.[1][2][3] |
| Myrtucommulone (MC) | HSPD1 | Binds to mitochondrial HSPD1. | No direct IC50/Kd reported. | Recapitulates the cytotoxic and OXPHOS reduction phenotypes of KHS101.[5] |
| Mizoribine | IMPDH, HSPD1/HSPE1 complex | Promotes the formation of the HSPD1/HSPE1 (HSP60/HSP10) complex.[6] | Effective at high concentrations (>10 mM) in promoting complex formation.[6] | Primarily an immunosuppressant; high concentrations suppress IL-6 induction.[6] |
| HB072 | N/A (Inactive Analog) | Does not target HSPD1. | No significant binding or activity. | No significant effect on cell growth.[7] |
Experimental Protocols
HSPD1 Chaperone Activity Assay (In Vitro)
This protocol is designed to assess the ability of a compound to inhibit the ATP-dependent chaperone activity of the HSPD1/HSPE1 (HSP60/HSP10) complex. The assay measures the refolding of a denatured substrate protein, such as malate dehydrogenase (MDH) or citrate synthase.
Materials:
-
Recombinant human HSPD1 and HSPE1 proteins
-
Substrate protein (e.g., MDH)
-
Denaturation buffer (e.g., 6 M guanidine HCl)
-
Refolding buffer (containing ATP and KCl)
-
Test compounds (this compound and alternatives)
-
Spectrophotometer or plate reader
Procedure:
-
Denaturation of Substrate: Denature the substrate protein by incubation in denaturation buffer.
-
Initiation of Refolding: Dilute the denatured substrate into the refolding buffer containing the HSPD1/HSPE1 complex and ATP.
-
Compound Incubation: Add the test compound at various concentrations to the refolding reaction. Include a vehicle control (e.g., DMSO).
-
Measurement of Refolding: Monitor the refolding of the substrate over time by measuring the recovery of its enzymatic activity using a spectrophotometer.
-
Data Analysis: Calculate the percentage of refolding activity relative to the control. Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Affinity-Based Target Identification (Photo-Affinity Pull-Down)
This protocol is used to identify the direct binding partners of a small molecule within a complex cellular lysate. A photo-reactive and biotinylated derivative of the compound of interest (e.g., KHS101-BP) is used to covalently label and then capture its binding partners.[5][7][8]
Materials:
-
Photo-affinity probe (e.g., KHS101-BP)
-
Cell lysate from the desired cell line
-
Streptavidin-conjugated beads
-
UV cross-linking apparatus
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometry equipment
Procedure:
-
Probe Incubation: Incubate the cell lysate with the photo-affinity probe. To demonstrate specificity, include a competition experiment with an excess of the non-modified compound (e.g., KHS101).
-
UV Cross-linking: Expose the lysate-probe mixture to UV light to induce covalent cross-linking between the probe and its binding partners.
-
Capture of Labeled Proteins: Add streptavidin-conjugated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., by silver staining or Western blotting for a candidate protein). Excise unique bands that appear in the probe-treated sample but are competed away by the excess non-modified compound.
-
Protein Identification: Identify the proteins in the excised bands using mass spectrometry.
Signaling Pathways and Experimental Workflows
HSPD1-Mediated Signaling Pathways
HSPD1 is a central node in several signaling pathways crucial for cellular homeostasis and stress response. Its inhibition by KHS101 can lead to the disruption of these pathways, contributing to its cytotoxic effects in cancer cells.
Caption: HSPD1 signaling network and the inhibitory effect of KHS101.
Experimental Workflow for Assessing KHS101 Specificity
The following diagram illustrates a logical workflow for validating the specificity of KHS101 for HSPD1.
Caption: Workflow for validating the specificity of KHS101 for HSPD1.
References
- 1. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. HSPD1 Interacts with IRF3 to Facilitate Interferon-Beta Induction | PLOS One [journals.plos.org]
- 5. HSPD1 interacts with IRF3 to facilitate interferon-beta induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mizoribine Promotes Molecular Chaperone HSP60/HSP10 Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
KHS101 Hydrochloride: An In Vivo Therapeutic Potential Assessment for Glioblastoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of KHS101 hydrochloride, a novel small molecule inhibitor, against glioblastoma (GBM). The information presented herein is based on available preclinical experimental data, offering a comparative analysis with alternative compounds and detailing the methodologies of key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action, primarily by targeting Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1)[1][2]. Inhibition of these proteins disrupts the energy metabolism of glioblastoma cells, leading to a shutdown of their energy supply and subsequent self-destruction[1]. This targeted approach has shown promise in preclinical studies, demonstrating an ability to cross the blood-brain barrier and selectively induce apoptosis in tumor cells while leaving normal brain cells unaffected[1].
Diagram of this compound's Signaling Pathway
Caption: this compound's dual inhibition of TACC3 and HSPD1.
In Vivo Efficacy of this compound in Glioblastoma Models
Preclinical studies utilizing intracranial patient-derived xenograft (PDX) mouse models of glioblastoma have demonstrated the in vivo therapeutic potential of this compound. Systemic administration of KHS101 has been shown to significantly reduce tumor growth and increase the survival of tumor-bearing mice[1].
| Parameter | This compound | Vehicle Control |
| Tumor Growth | Markedly reduced tumor expansion and invasion[2]. Approximately 2-fold reduction in the proliferation marker MKI67[2]. | Progressive tumor growth. |
| Survival | Markedly increased survival in a giant cell GBM-based model[2]. | Standard morbidity onset at 10-13 weeks[2]. |
| Toxicity | No discernible adverse effects or liver toxicity observed after prolonged administration[2]. | Not applicable. |
Comparison with Alternative TACC3 Inhibitors
While this compound has shown promise, several alternative TACC3 inhibitors are also under investigation. This section compares the available in vivo data for KHS101 with its analog, compound 7g, and another TACC3 inhibitor, BO-264.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Intracranial patient-derived glioblastoma xenograft (mouse) | 6 mg/kg, s.c., twice daily (bi-weekly schedule) for 10 weeks[2]. | Reduced tumor growth and increased survival[1][2]. |
| Compound 7g (KHS101 Analog) | U87 glioblastoma xenograft (mouse) | 20 mg/kg/day | 72.7% reduction in tumor weight without obvious toxicity[3]. |
| BO-264 | Breast and colon cancer xenografts (mouse) | 25 mg/kg or 50 mg/kg, oral administration | Significantly impaired tumor growth and increased survival[4]. No specific in vivo data for glioblastoma is currently available. |
Note: Direct comparative in vivo studies between this compound and these alternatives in glioblastoma models are not yet available in the public domain.
Experimental Protocols
Detailed experimental protocols for the in vivo validation of this compound are not extensively published. However, based on available information, a general workflow can be outlined.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo testing of KHS101 in GBM models.
Key Methodological Aspects:
-
Animal Models: Intracranial xenograft models in immunocompromised mice, using patient-derived glioblastoma cells, are the preferred models to recapitulate the human disease[1].
-
Drug Administration: this compound has been administered systemically, with a subcutaneous route being specified in one study[2].
-
Efficacy Endpoints: The primary endpoints for assessing therapeutic efficacy include the measurement of tumor growth over time (e.g., through imaging) and overall survival analysis[1][2]. Histological analysis of tumor tissue is also performed to assess cell proliferation and death[2].
Conclusion
The available in vivo data strongly suggest that this compound has significant therapeutic potential for the treatment of glioblastoma. Its ability to cross the blood-brain barrier and selectively target tumor cell metabolism is a key advantage. While direct comparative data is limited, the KHS101 analog, compound 7g, has also shown potent anti-tumor activity in a glioblastoma model. Further research, including detailed dose-response studies and direct comparative trials, is warranted to fully elucidate the clinical potential of this compound and its analogs. The development of more detailed and standardized in vivo experimental protocols will be crucial for advancing these promising compounds toward clinical application.
References
- 1. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle: KHS101 and Novel TACC3 Inhibitors in the Oncology Arena
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Transforming Acidic Coiled-Coil containing protein 3 (TACC3) has emerged as a compelling target due to its pivotal role in mitotic spindle stability and its frequent dysregulation in a wide array of human cancers. This guide provides a comprehensive head-to-head comparison of the established compound KHS101 and recently developed novel TACC3 inhibitors, supported by experimental data and detailed methodologies.
This comparative analysis delves into the mechanisms of action, potency, and preclinical efficacy of these inhibitors, offering a clear perspective on the evolving landscape of TACC3-targeted therapies. While KHS101 has been instrumental in validating TACC3 as a therapeutic target, a new generation of inhibitors, such as the highly potent BO-264 and the KHS101 analog, compound 7g, are demonstrating superior performance and specificity, heralding a new era in the precision targeting of TACC3-driven malignancies.
Unraveling the Mechanisms: A Tale of Two Targets
Initial studies identified KHS101 as a TACC3 inhibitor. However, subsequent research has revealed a more nuanced mechanism of action. Evidence now strongly suggests that KHS101's primary target is the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1] Inhibition of HSPD1 by KHS101 disrupts mitochondrial bioenergetics and triggers a metabolic crisis within cancer cells, leading to their death.[1] The observed reduction in TACC3 protein levels upon KHS101 treatment is likely an indirect, downstream effect of this primary mechanism.[2][3]
In contrast, novel inhibitors like BO-264 have been developed as direct and highly potent TACC3 binders.[4][5] BO-264 engages TACC3 with high affinity, leading to the disruption of the mitotic spindle, activation of the spindle assembly checkpoint (SAC), and subsequent induction of mitotic arrest, DNA damage, and apoptosis.[4][5] This direct targeting of TACC3 offers the potential for greater on-target specificity and a more favorable therapeutic window. Another promising novel compound, 7g, an analog of KHS101, has been reported to exhibit significantly more potent antiproliferative activities than its parent compound by directly targeting TACC3.[6]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for KHS101 and the novel TACC3 inhibitors, BO-264 and SPL-B, another commercially available TACC3 inhibitor often used as a comparator.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) |
| BO-264 | JIMT-1 | Breast Cancer (HER2+) | 120 - 232 |
| CAL51 | Breast Cancer (Triple-Negative) | 360 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 120 | |
| HCC1954 | Breast Cancer (HER2+) | 160 | |
| MDA-MB-436 | Breast Cancer (Triple-Negative) | 130 | |
| RT112 (FGFR3-TACC3 fusion) | Bladder Cancer | 300 | |
| KHS101 | JIMT-1 | Breast Cancer (HER2+) | 1,790 - 17,400 |
| CAL51 | Breast Cancer (Triple-Negative) | - | |
| SMMC-7721 | Hepatocellular Carcinoma | 40,000 | |
| SK-Hep-1 | Hepatocellular Carcinoma | 20,000 | |
| SPL-B | JIMT-1 | Breast Cancer (HER2+) | 790 - 3,670 |
| CAL51 | Breast Cancer (Triple-Negative) | - |
Data compiled from multiple sources.[2][5][7][8]
Table 2: Binding Affinity
| Compound | Target | Method | Binding Affinity (Kd) |
| BO-264 | TACC3 | Isothermal Titration Calorimetry (ITC) | 1.5 nM |
Data from MedchemExpress product information.[4]
The TACC3 Signaling Axis: A Target for Intervention
TACC3 is a crucial node in several signaling pathways that drive cancer progression. Its overexpression can lead to the activation of pro-survival pathways such as PI3K/AKT and ERK, promoting cell proliferation, migration, and invasion. The diagram below illustrates the central role of TACC3 and the points of intervention for targeted inhibitors.
Caption: TACC3 signaling pathways and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of KHS101 and novel TACC3 inhibitors.
Drug Affinity Responsive Target Stability (DARTS)
This method is used to identify the direct protein targets of a small molecule.
-
Cell Lysis: Cancer cells are lysed to release their protein content.
-
Compound Incubation: The cell lysate is incubated with the test compound (e.g., BO-264) or a vehicle control.
-
Protease Digestion: A protease, such as pronase or trypsin, is added to the lysates. Proteins that are bound to the compound are often protected from proteolytic degradation.
-
SDS-PAGE and Western Blotting: The digested lysates are separated by size using SDS-PAGE. The presence and abundance of the target protein (e.g., TACC3) are then detected by Western blotting using a specific antibody. An increased band intensity in the compound-treated sample compared to the control indicates a direct interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm target engagement in a cellular context.
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and its target protein.
-
Sample Preparation: The purified target protein (e.g., TACC3) is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe. Both are in an identical buffer to minimize heats of dilution.
-
Titration: The inhibitor is injected in small aliquots into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured with high sensitivity.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are treated with the inhibitor (e.g., BO-264 administered orally) or a vehicle control according to a predetermined schedule and dosage.[5]
-
Tumor Measurement and Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis, such as histology and biomarker assessment.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel TACC3 inhibitor.
Caption: Workflow for TACC3 inhibitor discovery.
Conclusion
The development of TACC3 inhibitors is a rapidly advancing field in oncology drug discovery. While KHS101 has been a valuable tool, its primary interaction with HSPD1 highlights the importance of thorough mechanism-of-action studies. The emergence of direct, highly potent, and orally bioavailable TACC3 inhibitors like BO-264 represents a significant step forward. These novel agents demonstrate superior preclinical activity and provide a strong rationale for their continued development as a promising therapeutic strategy for patients with TACC3-overexpressing cancers, including those with the oncogenic FGFR3-TACC3 fusion. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in the collective effort to translate these scientific advancements into clinical benefits.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for KHS101 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of KHS101 hydrochloride, a chemical compound used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general hazardous waste regulations.
Disclaimer: Safety Data Sheets (SDS) for this compound present conflicting hazard information. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations. This guide provides general procedures based on available data and should be adapted to your specific institutional and regulatory context.
Hazard Assessment and Conflicting Information
There is a notable discrepancy in the classification of this compound across different suppliers. Due to these conflicting reports, a conservative approach is strongly recommended. Researchers should handle and dispose of this compound as a hazardous substance.
A summary of the conflicting hazard classifications is presented below:
| Hazard Classification | Supplier A (Tocris Bioscience) | Supplier B (Cayman Chemical) |
| Acute Oral Toxicity | Does not meet classification criteria[1] | Toxic if swallowed (H301)[2] |
| Aquatic Hazard | Not classified | May cause long lasting harmful effects to aquatic life (H413)[2] |
| UN Number | Not assigned | UN3288 (Toxic solid, inorganic, n.o.s.)[2] |
Given the potential for toxicity and environmental harm, this compound should not be disposed of in standard laboratory trash or down the drain.[2][3][4][5] Improper disposal can pose a significant risk to human health and the environment.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of toxic solid laboratory chemicals.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[7]
-
-
Waste Collection and Containerization:
-
Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[8]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]
-
For solutions containing this compound, use a dedicated, leak-proof liquid waste container.
-
Ensure the exterior of the waste container remains clean and free of contamination.[9]
-
-
Labeling of Hazardous Waste:
-
Label the waste container clearly with the words "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 1784282-12-7
-
An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound with concentration").
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within your laboratory.[4][10]
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure that the waste is stored in a manner that prevents spills and that incompatible chemicals are segregated.[10]
-
Keep the waste container closed at all times, except when adding waste.[3][8]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or hazardous waste management provider to schedule a pickup for the waste.[11]
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to transport hazardous waste off-site yourself. Transportation of hazardous materials is regulated and requires specific training and documentation.[12][13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This guide is intended to promote a culture of safety in the laboratory. By adhering to these procedures, you contribute to the protection of yourself, your colleagues, and the environment. Always prioritize safety and consult with certified professionals when in doubt.
References
- 1. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 2. Resource Conservation and Recovery Act (RCRA) Regulations | US EPA [epa.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. EU Waste Law [era-comm.eu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Disposal/Hazardous waste | Fitreach [fitreach.eu]
- 12. Hazardous Waste Management and Federal Regulations [thefederalcriminalattorneys.com]
- 13. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling KHS101 Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical protocols for the handling of KHS101 hydrochloride, a potent TACC3 inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
I. Essential Safety Information
This compound is a chemical compound used in laboratory research. While one safety data sheet (SDS) indicates it does not meet the classification criteria of EC Directives, another classifies it as toxic if swallowed and potentially harmful to aquatic life with long-lasting effects[1]. Due to this conflicting information, a cautious approach to handling is mandatory.
Key Hazards:
-
Acute Oral Toxicity: Classified as "Toxic if swallowed".
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.
-
Unknown Hazards: As with many research chemicals, all potential hazards may not be fully known. All chemicals should be handled with caution.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Nitrile gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Not generally required if handled in a certified chemical fume hood. |
| Preparing Stock Solutions | - Gloves: Nitrile gloves (double-gloving recommended). - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Not generally required if handled in a certified chemical fume hood. |
| Administering to Cell Cultures | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Impermeable laboratory coat or gown. - Respiratory Protection: Air-purifying respirator with appropriate cartridges if dealing with a large spill or aerosolization. |
General Hygiene Practices:
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Remove contaminated clothing immediately and wash before reuse[1].
III. Operational and Disposal Plans: Step-by-Step Guidance
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C for months to years, while short-term storage can be at 0-4°C for days to weeks[2]. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month[3].
B. Preparation of Stock Solutions
This compound is soluble in DMSO[4].
-
Preparation: Perform all solution preparations inside a certified chemical fume hood.
-
Solvent: Use fresh, moisture-free DMSO for optimal solubility[4].
-
Procedure:
-
Calculate the required mass of this compound and the volume of DMSO to achieve the desired concentration.
-
Carefully weigh the solid compound.
-
Add the DMSO to the solid and vortex until fully dissolved.
-
For aqueous working solutions, further dilute the stock solution and sterilize by filtering through a 0.22 µm filter before use[3].
-
C. Disposal Plan
-
Waste Categorization: All materials contaminated with this compound, including empty containers, pipette tips, and gloves, should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.
-
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
IV. Experimental Workflow and Visualization
This compound is an inhibitor of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), which is a key component of the centrosome-microtubule dynamic network[4]. It has been shown to induce neuronal differentiation and disrupt energy metabolism in glioblastoma cells[2][3]. The following diagrams illustrate a typical experimental workflow and the compound's mechanism of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
